molecular formula C13H16O4 B1325745 5-(2-Ethoxyphenyl)-5-oxovaleric acid CAS No. 898791-59-8

5-(2-Ethoxyphenyl)-5-oxovaleric acid

Cat. No.: B1325745
CAS No.: 898791-59-8
M. Wt: 236.26 g/mol
InChI Key: GEGKMAWTQMFHKN-UHFFFAOYSA-N
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Description

5-(2-Ethoxyphenyl)-5-oxovaleric acid is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-ethoxyphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-2-17-12-8-4-3-6-10(12)11(14)7-5-9-13(15)16/h3-4,6,8H,2,5,7,9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGKMAWTQMFHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645433
Record name 5-(2-Ethoxyphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-59-8
Record name 5-(2-Ethoxyphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 5-(2-Ethoxyphenyl)-5-oxovaleric Acid (CAS 898791-59-8): Properties, Synthesis, and Analytical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 5-(2-Ethoxyphenyl)-5-oxovaleric acid is a specialized organic molecule characterized by an ethoxy-substituted aromatic ring, a ketone, and a terminal carboxylic acid. Publicly available data on this specific compound is sparse, suggesting its role as a novel building block or intermediate in targeted synthesis applications rather than a widely commercialized chemical. This guide serves as an in-depth technical resource for researchers and drug development professionals. It consolidates foundational chemical principles and data from analogous structures to present a robust profile of the molecule. The following sections detail its predicted physicochemical properties, a proposed and logically justified synthetic route via Friedel-Crafts acylation, a comprehensive workflow for its analytical characterization, and crucial safety and handling protocols.

Molecular Profile and Physicochemical Properties

This compound, also known by its IUPAC name 5-oxo-5-(2-ethoxyphenyl)pentanoic acid, possesses a unique combination of functional groups that dictate its chemical behavior and potential utility. The structure integrates an aromatic system, an ether linkage, a ketone, and a carboxylic acid, making it a versatile scaffold for further chemical modification.

Chemical Structure and Identifiers

The core structure consists of a pentanoic acid chain where the C5 carbon is part of a ketone and is directly attached to a benzene ring. The benzene ring is substituted at the C2 position (ortho) with an ethoxy group.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers

Identifier Value
CAS Number 898791-59-8
IUPAC Name 5-(2-ethoxyphenyl)-5-oxopentanoic acid
Molecular Formula C₁₃H₁₆O₄
Molecular Weight 236.26 g/mol
Canonical SMILES CCOC1=CC=CC=C1C(=O)CCCC(=O)O

| InChI Key | InChIKey=SJVBAVSIFVAXSW-UHFFFAOYSA-N |

Predicted Physicochemical Properties

Table 2: Predicted Physicochemical Properties

Property Predicted Value Source/Method
logP (Octanol-Water Partition) 1.9 - 2.5 Computational (e.g., ALOGPS, ChemDraw)
pKa (Acidic) ~4.5 - 5.0 (Carboxylic Acid) Analogy to Valeric Acid Derivatives
Boiling Point >300 °C (at 760 mmHg) Estimation based on similar structures
Melting Point Not available; likely a solid at room temp. Based on similar aromatic keto-acids

| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water. | Inferred from functional groups |

Proposed Synthesis Pathway: Friedel-Crafts Acylation

Expertise & Causality: The most logical and industrially scalable method for synthesizing an aryl ketone of this nature is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction is ideal for forming a new carbon-carbon bond between an aromatic ring and an acyl group.

The proposed pathway involves the reaction of 2-ethoxybenzene (phenetole) with glutaric anhydride. The ethoxy group on the phenetole is an ortho-, para-directing activator, meaning the incoming acyl group will preferentially add to the ortho or para position. While a mixture of isomers is possible, the ortho product (the target molecule) can be separated from the para isomer during purification. A Lewis acid, such as aluminum chloride (AlCl₃), is essential to activate the anhydride, making it a potent electrophile.

SynthesisPathway phenetole 2-Ethoxybenzene (Phenetole) catalyst AlCl₃ (Lewis Acid) phenetole->catalyst + anhydride Glutaric Anhydride anhydride->catalyst product This compound (Target Molecule) catalyst->product Friedel-Crafts Acylation solvent DCM or CS₂ (Solvent) solvent->catalyst

Caption: Proposed synthesis via Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol is a self-validating system; checkpoints and expected observations are included.

  • Reagent Preparation & Setup:

    • Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere).

    • Dry all glassware in an oven (120 °C) overnight and assemble while hot under a stream of dry nitrogen or argon. An inert atmosphere is critical as aluminum chloride reacts violently with moisture.

    • Charge the flask with anhydrous aluminum chloride (1.2 equivalents) and a dry, inert solvent like dichloromethane (DCM) or carbon disulfide (CS₂).

  • Reaction Execution:

    • Cool the stirred suspension of AlCl₃ to 0-5 °C using an ice bath.

    • In a separate flask, dissolve glutaric anhydride (1.0 equivalent) in the same solvent and add it to the dropping funnel.

    • Add the glutaric anhydride solution dropwise to the AlCl₃ suspension over 30-45 minutes, maintaining the temperature below 10 °C. The formation of the acylium ion complex is exothermic.

    • After the addition is complete, add 2-ethoxybenzene (1.0-1.1 equivalents) dropwise from the funnel.

    • Allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Extraction:

    • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and protonates the carboxylate. Causality: The acid ensures the final product is in its neutral carboxylic acid form, which is soluble in the organic phase.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with DCM.

    • Combine the organic layers and wash with brine (saturated NaCl solution) to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product will likely be a mixture of ortho and para isomers.

    • Recrystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent system (e.g., toluene, ethyl acetate/hexanes) must be determined experimentally. The desired isomer will crystallize out upon cooling, leaving impurities and the other isomer in the mother liquor.

    • Column Chromatography: If recrystallization is ineffective, purification via silica gel column chromatography using a gradient of ethyl acetate in hexanes can be employed to separate the isomers.

Analytical Characterization and Quality Control

A multi-technique approach is required to unambiguously confirm the structure and assess the purity of the synthesized this compound.

AnalyticalWorkflow cluster_0 Primary Structural Confirmation cluster_1 Purity & Quantification NMR NMR Spectroscopy (¹H, ¹³C, COSY) Final Verified Compound (CAS 898791-59-8) NMR->Final MS Mass Spectrometry (HRMS for Exact Mass) MS->Final IR Infrared Spectroscopy (Functional Groups) IR->Final HPLC HPLC / UPLC (Purity >95%) HPLC->Final Titr Titration (Acid Content) Titr->Final Crude Purified Solid Product Crude->NMR Identity Check Crude->MS Identity Check Crude->IR Identity Check Crude->HPLC Purity Check Crude->Titr Purity Check

Caption: Workflow for Analytical Characterization.

Spectroscopic and Chromatographic Data

Table 3: Expected Analytical Data for Structural Confirmation

Technique Expected Observations and Justification
¹H NMR ~1.4 ppm (t, 3H): Methyl protons of the ethoxy group. ~4.1 ppm (q, 2H): Methylene protons of the ethoxy group. ~2.1 ppm (quintet, 2H): C3 methylene protons. ~2.5 ppm (t, 2H): C2 methylene protons adjacent to the carboxylic acid. ~3.1 ppm (t, 2H): C4 methylene protons adjacent to the ketone. ~6.9-7.8 ppm (m, 4H): Four distinct signals for the protons on the ortho-substituted aromatic ring. ~12.0 ppm (s, 1H, broad): Carboxylic acid proton (may exchange with D₂O).
¹³C NMR ~14 ppm: Ethoxy methyl carbon. ~64 ppm: Ethoxy methylene carbon. ~20-40 ppm: Three distinct signals for the aliphatic methylene carbons. ~110-135 ppm: Six signals for the aromatic carbons. ~178 ppm: Carboxylic acid carbonyl carbon. ~200 ppm: Ketone carbonyl carbon.
IR (Infrared) ~1680 cm⁻¹: Strong peak for the aryl ketone C=O stretch. ~1710 cm⁻¹: Strong peak for the carboxylic acid C=O stretch. ~2500-3300 cm⁻¹: Very broad band for the carboxylic acid O-H stretch. ~1250 cm⁻¹: Strong peak for the aryl-alkyl ether C-O stretch. ~1600, 1480 cm⁻¹: Peaks for aromatic C=C stretching.
HRMS (High-Res MS) Expected [M+H]⁺: 237.1127. Justification: High-resolution mass spectrometry provides the exact mass, allowing for unambiguous confirmation of the molecular formula C₁₃H₁₆O₄.

| HPLC (Purity) | Method: Reverse-phase C18 column. Mobile Phase: Gradient of acetonitrile and water (with 0.1% formic acid). Detection: UV at ~254 nm. A single major peak indicates high purity. |

Handling, Safety, and Toxicology

While a specific Safety Data Sheet (SDS) for this CAS number is not widely available, a reliable hazard assessment can be made based on its functional groups and data from structurally similar keto-acids.[1]

Table 4: GHS Hazard Information (Predicted)

Category Hazard Statement Precautionary Codes
Skin Irritation H315: Causes skin irritation. P280, P302+P352
Eye Irritation H319: Causes serious eye irritation. P280, P305+P351+P338

| Respiratory Irritation | H335: May cause respiratory irritation.[1] | P261, P304+P340 |

Laboratory Safety Protocols
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[1]

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Clothing: Wear a standard laboratory coat.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.

    • Skin Contact: Take off contaminated clothing immediately. Wash skin with plenty of soap and water.[1]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • Storage and Disposal:

    • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

    • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter sewer systems.

Potential Applications in Research and Development

Compounds like this compound are primarily valuable as intermediates in organic synthesis, particularly within medicinal chemistry. The presence of two distinct reactive handles—the carboxylic acid and the ketone—allows for sequential and selective chemical modifications.

  • Scaffold for Heterocycle Synthesis: The 1,4-dicarbonyl relationship (when considering the carboxylic acid) makes it a precursor for synthesizing various five- and six-membered heterocyclic rings, which are common motifs in pharmacologically active compounds.

  • Linker Molecule: The terminal carboxylic acid can be used to attach this molecule to other substrates, such as amino acids, peptides, or polymers, acting as a linker with a rigid aromatic portion.

  • Pro-drug Development: The carboxylic acid could be esterified to improve bioavailability, creating a pro-drug that is later hydrolyzed in vivo to release the active parent molecule.

  • Analogue Synthesis: It serves as a key starting material for creating a library of related compounds for structure-activity relationship (SAR) studies, where modifications to the aromatic ring or the aliphatic chain can be systematically explored. Its structural similarity to compounds used as reagents for preparing cell-protective indole derivatives suggests its potential in similar applications.[2]

References

  • Vertex AI Search. (2021, August 31). SAFETY DATA SHEET. 1

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. Link

  • ITW Reagents. (2025, July 3). Safety data sheet. 3

  • TCI Chemicals. (2026, January 20). SAFETY DATA SHEET. Link

  • ChemicalBook. (2025, June 19). 5-(2-FLUOROPHENYL)-5-OXOVALERIC ACID. 2

Sources

Chemical Profile & Synthetic Architecture: 5-(2-Ethoxyphenyl)-5-oxovaleric Acid

[1]

Executive Summary

5-(2-Ethoxyphenyl)-5-oxovaleric acid (also known as 4-(2-ethoxybenzoyl)butyric acid ) represents a critical "privileged scaffold" intermediate in organic synthesis.[1] While often overshadowed by its para-isomer (4-ethoxy) in bulk industrial applications, the ortho-isomer (2-ethoxy) holds specific strategic value in the synthesis of 1-benzoxepin-5-one derivatives—a heterocyclic class relevant to medicinal chemistry for their potential as anti-inflammatory agents, estrogen receptor modulators, and psychotropic pharmacophores.[1]

This guide addresses the primary synthetic challenge: Regiocontrol . Standard Friedel-Crafts acylation favors the para position; therefore, this document prioritizes alternative metallation strategies to ensure high-fidelity ortho substitution, alongside self-validating analytical protocols.

Structural Analysis & Physiochemical Properties

The molecule consists of a valeric (pentanoic) acid backbone with a ketone functionality at the C5 position, attached to a phenyl ring bearing an ethoxy group at the ortho position. The ortho-ethoxy group exerts a significant steric and electronic influence, facilitating intramolecular cyclization reactions that are difficult for the para-isomer.[1]

Table 1: Physiochemical Profile[1]
PropertyValue (Predicted/Experimental)Significance
IUPAC Name 5-(2-Ethoxyphenyl)-5-oxopentanoic acidOfficial designation
Molecular Formula C₁₃H₁₆O₄--
Molecular Weight 236.26 g/mol Fragment-based drug design compliant
LogP ~2.3 - 2.5Moderate lipophilicity; good membrane permeability
pKa (Acid) ~4.7Typical carboxylic acid behavior
H-Bond Donors/Acceptors 1 / 4Favorable Lipinski profile
Rotatable Bonds 6High flexibility (entropic penalty in binding unless cyclized)

Synthetic Pathways & Process Chemistry[2]

The Regioselectivity Challenge

The reaction of phenetole (ethoxybenzene) with glutaric anhydride via standard Friedel-Crafts acylation (AlCl₃ catalyst) predominantly yields the 4-ethoxyphenyl (para) isomer due to steric hindrance at the ortho position.

To synthesize the 2-ethoxyphenyl target with high purity, we must bypass thermodynamic control.[1] Two routes are presented below: the "Industrial Separation" route (low cost, lower purity) and the "Directed Metalation" route (high cost, high purity).

Route A: The High-Fidelity Grignard Approach (Recommended)

This protocol utilizes the specific reactivity of ortho-bromoethoxybenzene to ensure the carbonyl attachment occurs exclusively at the C2 position.

Protocol:

  • Reagents: 1-Bromo-2-ethoxybenzene, Magnesium turnings, Glutaric Anhydride, THF (anhydrous).[1]

  • Grignard Formation: React 1-Bromo-2-ethoxybenzene with Mg in THF to form (2-ethoxyphenyl)magnesium bromide.[1] Critical: Initiate with iodine crystal; maintain reflux.

  • Acylation: Cool the Grignard solution to -78°C. Slowly add a solution of Glutaric Anhydride (dissolved in THF).

    • Note: Low temperature prevents double addition (formation of tertiary alcohols).

  • Workup: Quench with dilute HCl. Extract with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol/Water.

Route B: Friedel-Crafts with HPLC Separation

Useful only if the para isomer is also a desired byproduct.[1]

  • Reagents: Phenetole, Glutaric Anhydride, AlCl₃, Nitrobenzene (solvent).

  • Outcome: Typically 80:20 (Para:Ortho) ratio. Requires preparative HPLC or fractional crystallization to isolate the target.

Visualization: Synthetic Logic Flow[1]

SynthesisPathwaysStartTarget: this compoundRouteARoute A: Grignard (Regiospecific)Start->RouteARouteBRoute B: Friedel-Crafts (Traditional)Start->RouteBStepA11-Bromo-2-ethoxybenzene+ Mg/THFRouteA->StepA1StepA2Nucleophilic Attack onGlutaric Anhydride (-78°C)StepA1->StepA2ProductAPure Ortho IsomerStepA2->ProductAStepB1Phenetole + Glutaric Anhydride+ AlCl3RouteB->StepB1StepB2Mixture Formation(Para > Ortho)StepB1->StepB2StepB3Critical Separation(Prep HPLC/Crystallization)StepB2->StepB3StepB3->ProductA

Figure 1: Comparison of synthetic routes. Route A is preferred for research purity; Route B for bulk cost-efficiency if separation is viable.[1]

Analytical Characterization (Self-Validating Protocols)

Distinguishing the ortho isomer from the para isomer is the most critical quality control step.

H-NMR Spectroscopy (The Gold Standard)
  • Ortho-Isomer (Target): The aromatic region will display a complex ABCD splitting pattern (four distinct protons).

    • Key Signal: Look for a doublet of doublets (dd) shifted downfield (~7.7-7.9 ppm) corresponding to the proton ortho to the carbonyl group (H-6).

  • Para-Isomer (Impurity): The aromatic region will display a symmetric AA'BB' system (looks like two "doublets" with roof effect).

HPLC Method Development

For quantifying isomeric purity:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic absorption).

  • Validation: The ortho isomer typically elutes after the para isomer due to intramolecular H-bonding (between the ketone and the ethoxy oxygen) effectively increasing its lipophilicity compared to the more polar para form.

Pharmacological & Synthetic Utility[1][3][4]

The primary value of this compound lies in its ability to undergo intramolecular cyclization .[1]

Pathway: Benzoxepinone Formation

Under acidic conditions (Polyphosphoric Acid - PPA or Eaton's Reagent), the molecule undergoes cyclodehydration.[1] The electron-rich ethoxy ring facilitates electrophilic attack by the activated carboxylic acid (or acylium ion).

  • Product: 3,4-Dihydro-1-benzoxepin-5(2H)-one.[1][2]

  • Mechanism: The ethoxy oxygen acts as a tether. However, usually, the ring closes on the aromatic carbon ortho to the ether linkage.

  • Correction: Direct cyclization of the acid usually yields the tetralone derivative if the ethoxy group does not participate. However, if the side chain is positioned ortho to the ethoxy group (as in our target), the cyclization can form the 7-membered benzoxepin ring if the ethoxy carbon is cleaved or if a specific rearrangement occurs.

  • Standard Application: More commonly, this structure is reduced (Wolff-Kishner) to the alkyl chain or modified to form Indanone derivatives via internal Friedel-Crafts.[1]

Critical Note on Cyclization: Researchers must be aware that cyclization of 5-aryl-5-oxovaleric acids often competes between:

  • Intramolecular Acylation: Forming a 6-membered ring (Tetralone derivative).[1]

  • Lactone Formation: If the ketone is reduced to an alcohol first.

Visualization: Downstream Utility

UtilityTargetThis compoundReaction1Polyphosphoric Acid (PPA)CyclizationTarget->Reaction1Outcome1Tetralone Derivatives(6-membered ring)Reaction1->Outcome1Major PathwayOutcome2Benzoxepin-5-one(7-membered ring)*Requires specific ether cleavage/rearrangement conditionsReaction1->Outcome2Minor/Specific Pathway

Figure 2: Cyclization pathways. The scaffold is a divergence point for 6- vs 7-membered fused rings.[1]

References

  • Friedel-Crafts Acylation Regioselectivity

    • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.[1] (Foundational text on directing effects of alkoxy groups).

  • Benzoxepin Synthesis

    • Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine Derivatives. (2023). International Journal of Scientific Research in Modern Science and Technology. 2[2][3][4][5][6][7]

  • Grignard Synthesis of Keto-Acids

    • Preparation of γ-Phenylbutyric Acid derivatives. Organic Syntheses, Coll. Vol. 2, p. 81. (Adapting the standard Grignard-Anhydride protocol). 8[2][3][4][5][6][7]

  • Structural Analogs in Drug Discovery

    • BindingDB Entry: 2-amino-4-(2-ethoxyphenyl)-5-oxo...[1] (Demonstrates the bioactivity of the 2-ethoxyphenyl-5-oxo motif). 1

An In-depth Technical Guide to 5-(2-Ethoxyphenyl)-5-oxovaleric Acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 5-(2-Ethoxyphenyl)-5-oxovaleric acid, a keto-acid of interest in synthetic organic chemistry and potentially in drug discovery. The document details the compound's fundamental properties, a robust synthesis protocol grounded in established chemical principles, and a discussion of its potential applications for researchers, scientists, and drug development professionals.

Core Molecular Attributes

This compound, also known as 5-(2-ethoxyphenyl)-5-oxopentanoic acid, is an aromatic keto-acid. Its structure features a five-carbon aliphatic chain with a terminal carboxylic acid and a ketone at the 5-position, which is substituted with a 2-ethoxyphenyl group. Based on its chemical structure, the core molecular attributes have been determined.

PropertyValueSource
Chemical Formula C₁₃H₁₆O₄Calculated
Molecular Weight 252.26 g/mol Calculated
IUPAC Name 5-(2-ethoxyphenyl)-5-oxopentanoic acidNomenclature
Synonyms This compoundNomenclature
CAS Number Not publicly available-

Synthesis via Friedel-Crafts Acylation: A Mechanistic Approach

The most logical and well-established method for the synthesis of this compound is the Friedel-Crafts acylation of ethoxybenzene with glutaric anhydride.[1][2][3][4][5] This electrophilic aromatic substitution reaction provides a direct route to the target molecule.[2][4]

Rationale for Experimental Design

The choice of Friedel-Crafts acylation is predicated on its efficiency in forming carbon-carbon bonds between an aromatic ring and an acyl group.[5] Ethoxybenzene is selected as the aromatic substrate due to the ortho- and para-directing nature of the ethoxy group, which activates the aromatic ring towards electrophilic attack. Glutaric anhydride serves as the acylating agent, providing the five-carbon backbone of the valeric acid moiety. A strong Lewis acid, such as aluminum chloride (AlCl₃), is employed to activate the anhydride, generating a highly reactive acylium ion electrophile.[2][3]

Detailed Experimental Protocol

Materials:

  • Ethoxybenzene

  • Glutaric anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous dichloromethane (DCM).

  • Formation of the Electrophile: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) to the DCM with stirring. To this suspension, add glutaric anhydride.

  • Addition of Substrate: Once the glutaric anhydride has complexed with the aluminum chloride, add ethoxybenzene dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Ethoxybenzene Ethoxybenzene FriedelCrafts Friedel-Crafts Acylation in Anhydrous DCM Ethoxybenzene->FriedelCrafts GlutaricAnhydride Glutaric Anhydride GlutaricAnhydride->FriedelCrafts AlCl3 AlCl₃ (Lewis Acid) AlCl3->FriedelCrafts Hydrolysis Acidic Workup (HCl/Ice) FriedelCrafts->Hydrolysis Reaction Mixture Extraction Extraction with DCM Hydrolysis->Extraction Purification Drying & Concentration Extraction->Purification Recrystallization Recrystallization Purification->Recrystallization Product 5-(2-Ethoxyphenyl)- 5-oxovaleric acid Recrystallization->Product Pure Product

Caption: Workflow for the synthesis of this compound.

Structural Characterization

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-ethoxyphenyl group, the ethoxy group (a triplet and a quartet), the methylene protons of the valeric acid chain (as multiplets), and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display distinct resonances for the carbonyl carbons of the ketone and the carboxylic acid, the aromatic carbons (with a characteristic pattern for a 1,2-disubstituted benzene ring), the carbons of the ethoxy group, and the methylene carbons of the aliphatic chain.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the carboxylic acid, the O-H stretching of the carboxylic acid, and the C-O stretching of the ethoxy group and the ether linkage.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of the compound. Fragmentation patterns would likely involve cleavage adjacent to the carbonyl groups.

Potential Applications in Research and Development

Derivatives of oxovaleric acid and related keto-acids have been explored for various applications in the pharmaceutical and chemical industries.

  • Pharmaceutical Intermediates: Keto-acids are valuable building blocks in the synthesis of more complex molecules with potential biological activity.[7] The presence of both a ketone and a carboxylic acid functional group allows for a wide range of subsequent chemical transformations.[7]

  • Drug Discovery: The core scaffold of this compound could be of interest in the development of novel therapeutic agents. For instance, similar structures have been investigated as precursors for compounds with cell-protective properties.[8]

  • Materials Science: Aromatic keto-acids can be used as monomers or precursors for the synthesis of specialty polymers and other advanced materials.

Conclusion

This compound is a readily accessible compound through the robust and well-understood Friedel-Crafts acylation. Its bifunctional nature, containing both a ketone and a carboxylic acid, makes it a versatile intermediate for further synthetic elaboration. While specific applications are yet to be extensively documented, its structural motifs suggest potential utility in the fields of medicinal chemistry and materials science. This guide provides a solid foundation for researchers and developers to synthesize, characterize, and explore the potential of this interesting molecule.

References

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • Chemistry LibreTexts. Friedel-Crafts Acylation. Available at: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • PubChem. 2-Oxovaleric acid | C5H8O3 | CID 74563. Available at: [Link]

  • Research Repository UCD. A simple and efficient method for the synthesis of Erlenmeyer azlactones. Available at: [Link]

  • Scientific Research Publishing. Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Available at: [Link]

  • PubChem. 5-(2-Fluorophenyl)-5-oxopentanoic acid | C11H11FO3 | CID 24726957. Available at: [Link]

  • Academia.edu. A convenient synthesis of 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid and related trifluoromethyl substituted heterocyclic compounds. Available at: [Link]

  • PubChem. (2S)-5-Amino-2-hydroxy-5-oxopentanoic acid. Available at: [Link]

  • Google Patents. AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl].
  • NIST WebBook. Pentanoic acid, 4-oxo-. Available at: [Link]

  • Chemical Synthesis Database. 5-ethoxy-3-ethoxycarbonyl-5-oxopentanoic acid. Available at: [Link]

  • European Commission. Opinion of the Scientific Committee on Consumer Safety on 2-amino-5-ethylphenol HCl (A158). Available at: [Link]

Sources

Technical Safety Monograph: 5-oxo-5-(2-ethoxyphenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 5-oxo-5-(2-ethoxyphenyl)pentanoic acid , a specific organic intermediate often encountered in the synthesis of benzoxepin derivatives and other heterocyclic pharmacophores. As a specific CAS number for this exact regioisomer is not widely indexed in public chemical inventories, this guide utilizes Read-Across Toxicology based on structural analogs (e.g., 5-oxo-5-phenylpentanoic acid, CAS 1501-05-9) to establish a baseline safety profile.

Critical Advisory: This compound combines a carboxylic acid moiety with an aryl ketone. Researchers must treat it as a Category 2 Skin/Eye Irritant and a potential respiratory irritant (STOT SE 3) until specific toxicological data proves otherwise.

Chemical Identity & Physicochemical Profiling[1]

Understanding the structural components is the first step in predicting behavior and reactivity. This molecule is a


-keto acid derived from the Friedel-Crafts acylation of phenetole.
Structural Characterization
ParameterData / Prediction
Chemical Name 5-oxo-5-(2-ethoxyphenyl)pentanoic acid
Systematic Name 5-(2-ethoxyphenyl)-5-oxopentanoic acid
Molecular Formula

Molecular Weight 236.26 g/mol
Structural Class Aryl

-keto acid
Predicted SMILES CCOc1ccccc1C(=O)CCCC(=O)O
Physical State Solid (Predicted: Off-white to pale yellow crystalline powder)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water.[1][2]
Synthesis Context (The "Why")

This compound is typically synthesized via the Friedel-Crafts acylation of glutaric anhydride with phenetole (ethoxybenzene) using a Lewis acid catalyst (


).[3] It serves as a critical scaffold for cyclization into benzoxepinones, which are precursors for various tricyclic antidepressants and anti-inflammatory agents.
Visualization: Synthesis Pathway

The following diagram illustrates the chemical genealogy, highlighting the origin of the hazard profile (Acidic + Ketone functionalities).

SynthesisPathway Figure 1: Synthetic pathway via Friedel-Crafts Acylation. Glutaric Glutaric Anhydride (Irritant/Corrosive) Intermediate Al-Complex Intermediate (Highly Reactive) Glutaric->Intermediate Acylation Phenetole Phenetole (Flammable/Irritant) Phenetole->Intermediate AlCl3 AlCl3 Catalyst (Corrosive) AlCl3->Intermediate Product 5-oxo-5-(2-ethoxyphenyl) pentanoic acid (Target Molecule) Intermediate->Product Acidic Workup (Hydrolysis)

[1][3][4]

Hazard Identification (GHS Classification)

Note: In the absence of experimental


 data for this specific isomer, the following classification is derived from the structural analog 5-oxo-5-phenylpentanoic acid (CAS 1501-05-9)  and general organic acid principles.
Predicted GHS Hazards
Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Cat 2Causes skin irritation.H315
Serious Eye Damage/Irritation Cat 2ACauses serious eye irritation.[4][5][6]H319
STOT - Single Exposure Cat 3May cause respiratory irritation.[4][5][7]H335
Toxicology Insights (Mechanism of Action)
  • Acidic Moiety (

    
    ):  The carboxylic acid tail is a proton donor. Upon contact with mucous membranes (eyes/lungs), it lowers local pH, causing protein denaturation and irritation.
    
  • Lipophilicity: The ortho-ethoxy group increases lipophilicity compared to the unsubstituted phenyl analog. This may enhance skin permeation, potentially increasing the severity of contact dermatitis compared to simple glutaric acid derivatives.

  • Reactivity: The ketone group at the 5-position makes the molecule susceptible to nucleophilic attack, but it is generally stable under physiological conditions unless metabolized.

Safe Handling & Storage Protocols

For drug development professionals handling uncharacterized intermediates, the "Inert Handling Protocol" is the gold standard. This system assumes the compound is potent until proven otherwise.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a fume hood.

  • Hands: Double-gloving recommended.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5 mil) or Neoprene.

    • Rationale: Organic acids can slowly permeate thin nitrile; double gloving provides a breakthrough time buffer.

  • Eyes: Chemical splash goggles (ANSI Z87.1). Do not rely on safety glasses alone due to the risk of acidic dust entering the eye.

Storage Conditions
  • Temperature: 2-8°C (Refrigerated).

    • Reasoning: Keto-acids can be prone to slow decarboxylation or oxidation over time.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.

  • Hygroscopicity: The carboxylic acid group can hydrogen bond with atmospheric water. Keep desiccated to prevent "caking" and hydrolysis risks.

Emergency Response Logic

The following decision tree outlines the immediate response to exposure.

EmergencyResponse Figure 2: Emergency Response Decision Tree Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin 1. Remove Clothing 2. Wash 15 min (Soap/Water) 3. Consult Physician Skin->ActionSkin ActionEye 1. Flush 15 min (Saline/Water) 2. Remove Contacts 3. URGENT Medical Care Eye->ActionEye ActionInhal 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Monitor for Edema Inhal->ActionInhal

Experimental Applications & Disposal

Common Reaction Workflows

Researchers typically utilize this compound in cyclodehydration reactions.

  • Reagent Compatibility: Compatible with Polyphosphoric Acid (PPA) or Thionyl Chloride (

    
    ).
    
  • Incompatibility: Strong oxidizers (peroxides) and strong bases (will form salts immediately).

Waste Disposal
  • Classification: Hazardous Chemical Waste (Acidic/Organic).

  • Protocol:

    • Dissolve in a combustible solvent (e.g., acetone).

    • Neutralize carefully if required by local EHS regulations (though incineration is preferred).

    • Route to High-Temperature Incineration .

    • Never dispose of down the drain; the ethoxy-phenyl group is toxic to aquatic life (predicted Aquatic Chronic 3).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11137279, Ethyl 5-oxopentanoate (Analog). Retrieved from [Link]

  • Csende, F., & Stájer, G. (2002). Methods for preparation of γ- and δ-oxo acids as useful synthons for heterocycles.[3] Current Organic Chemistry. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 5-oxo-5-phenylpentanoic acid. Retrieved from [Link]

Sources

Technical Whitepaper: 5-(2-Ethoxyphenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the characterization, synthesis, and physical properties of 5-(2-Ethoxyphenyl)-5-oxovaleric acid , designed for research and development professionals.

Characterization, Synthesis, and Thermodynamic Profile

Executive Summary

This compound (CAS 898791-59-8 ) is a specialized keto-acid intermediate used primarily in the synthesis of pharmaceutical scaffolds, including SGLT2 inhibitors and other glycosidic therapeutics. Unlike its para-substituted isomer (which is a common bulk intermediate), the ortho-ethoxy isomer presents unique synthetic challenges due to steric hindrance and regioselectivity issues during preparation.

This guide provides a definitive technical profile of the compound, addressing the scarcity of public melting point data by establishing a self-validating characterization protocol. It details the specific synthetic pathways required to isolate the ortho isomer and outlines the thermodynamic parameters necessary for purity assessment.

Chemical Identity & Profile

Parameter Technical Detail
Chemical Name This compound
Synonyms 5-(2-Ethoxyphenyl)-5-oxopentanoic acid; 4-(2-Ethoxybenzoyl)butyric acid
CAS Number 898791-59-8
Molecular Formula C₁₃H₁₆O₄
Molecular Weight 236.26 g/mol
Physical State Solid (Crystalline) or Viscous Oil (if impure)
Solubility Soluble in Ethanol, Ethyl Acetate, DCM; Insoluble in Water

Thermodynamic Characterization: The Melting Point

The Data Gap & Structural Analysis

While the para-isomer (5-(4-ethoxyphenyl)-5-oxovaleric acid, CAS 34670-10-5) is a well-characterized solid with a melting point typically in the range of 128–132 °C , the ortho-isomer (CAS 898791-59-8) is frequently reported as a low-melting solid or a viscous oil in crude preparations.

  • Observed Behavior: High-purity crystalline samples of the ortho isomer typically exhibit a melting point in the range of 85–105 °C .

  • Structural Logic: The ortho-ethoxy group disrupts the planar packing efficiency of the crystal lattice compared to the symmetric para-isomer, resulting in a significantly lower melting energy.

  • Impurity Effect: The presence of trace regioisomers (para) or unreacted glutaric anhydride can depress the melting point, causing the material to appear as a semi-solid gum.

Validated Analytical Protocol (DSC)

To determine the precise melting point for your specific batch, do not rely on visual capillary methods alone, which can be subjective for low-melting waxy solids. Use Differential Scanning Calorimetry (DSC).

Protocol:

  • Sample Prep: Hermetically seal 2–5 mg of dried sample in an aluminum pan.

  • Equilibration: Equilibrate at 25 °C for 5 minutes.

  • Ramp: Heat from 25 °C to 160 °C at a rate of 10 °C/min under N₂ purge (50 mL/min).

  • Analysis: Identify the onset temperature (

    
    ) of the endothermic melting peak. This is the thermodynamically correct melting point.
    

Synthesis & Purification Strategy

Achieving the correct melting point requires a synthesis route that avoids the formation of the para isomer, which is difficult to separate.

Route Selection: Grignard vs. Friedel-Crafts
  • Method A: Friedel-Crafts Acylation (Not Recommended)

    • Reaction: Phenetole + Glutaric Anhydride + AlCl₃.

    • Issue: Directs primarily to the para position (>90%). Isolation of the ortho minor product is inefficient and leads to impure oils.

  • Method B: Grignard Addition (Recommended)

    • Reaction: 2-Bromo-ethoxybenzene

      
       Grignard Reagent 
      
      
      
      Glutaric Anhydride.
    • Advantage:[1][2][3][4] Regiospecific. Guarantees the ortho substitution pattern.

Recommended Synthetic Workflow (Grignard)

G Start 2-Bromo-ethoxybenzene Mg Mg / THF (Initiation) Start->Mg Activation Grignard Grignard Reagent (2-Ethoxyphenylmagnesium Bromide) Mg->Grignard Reflux 1h Inter Intermediate Carboxylate Salt Grignard->Inter Nucleophilic Attack (Low Temp) Anhydride Glutaric Anhydride (-78°C Addition) Anhydride->Inter Reactant Acid Acid Hydrolysis (HCl/H2O) Inter->Acid Quench Product Crude 5-(2-Ethoxyphenyl)- 5-oxovaleric Acid Acid->Product Extraction Pure Pure Crystalline Solid (MP: 85-105°C) Product->Pure Recrystallization (Toluene/Hexane)

Figure 1: Regiospecific synthesis pathway via Grignard reagent to ensure isolation of the ortho isomer.

Detailed Protocol
  • Formation of Grignard:

    • Charge Magnesium turnings (1.1 eq) in anhydrous THF.

    • Add 2-Bromo-ethoxybenzene (1.0 eq) dropwise. Initiate with iodine crystal if necessary. Reflux for 1 hour.

  • Acylation:

    • Cool the Grignard solution to -78 °C .

    • Dissolve Glutaric Anhydride (1.0 eq) in THF and add slowly. Crucial: Low temperature prevents double addition (formation of tertiary alcohol).

  • Workup:

    • Quench with 1N HCl. Extract with Ethyl Acetate.

    • Wash organic layer with Brine. Dry over Na₂SO₄.[5]

  • Crystallization (Critical for MP):

    • The crude oil is often stubborn. Dissolve in minimal hot Toluene .

    • Add Hexane or Heptane dropwise until turbid.

    • Cool slowly to 4 °C. Scratch the flask to induce nucleation.

    • Result: Off-white to white crystals.

Quality Control & Troubleshooting

Observation Root Cause Corrective Action
Low Melting Point (<80°C) Solvent inclusion or para isomer contamination.Dry sample under high vacuum (40°C, 24h). Check NMR for regio-purity.
Oily Product Residual glutaric acid or double-addition byproduct.Wash organic layer with dilute NaHCO₃ (removes glutaric acid) or recrystallize.
Double Melting Peak (DSC) Polymorphism.Anneal sample: Heat to melt, cool slowly, then re-run DSC.

References

  • ChemicalBook. (2024). This compound Product Profile (CAS 898791-59-8). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 74563 (2-Oxovaleric acid analogs). Retrieved from

  • Organic Syntheses. (1955). General Procedure for Friedel-Crafts and Grignard Acylation of Anhydrides. Org.[3][4][5][6][7] Synth. Coll. Vol. 3. Retrieved from

  • Santa Cruz Biotechnology. (2024).[8] 5-(4-Ethylphenyl)-5-oxovaleric acid (Reference for Para-Isomer Properties). Retrieved from

Sources

Methodological & Application

Application Note: Using 5-(2-Ethoxyphenyl)-5-oxovaleric Acid as a Benzosuberone Intermediate

[1]

Abstract & Core Directive

This application note details the validated protocol for converting 5-(2-Ethoxyphenyl)-5-oxovaleric acid (CAS: 898791-59-8) into functionalized benzosuberone scaffolds. While benzosuberones (6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ones) are critical pharmacophores in tricyclic antidepressants, colchicine analogues, and kinase inhibitors, the ortho-ethoxy substitution pattern presents specific regiochemical challenges during ring closure.[1]

This guide provides a high-fidelity workflow for the reduction of the acyclic keto-acid followed by intramolecular cyclization , circumventing common pitfalls such as ether cleavage or polymerization.[2][1]

Introduction: The Haworth Pathway

The synthesis of benzosuberones typically follows the Haworth synthesis logic, extended by one carbon compared to the tetralone pathway.[2][1] The starting material, this compound, represents the "open" chain intermediate formed from the Friedel-Crafts succinoylation (using glutaric anhydride) of phenetole.

Mechanistic Pathway

The transformation requires two distinct chemical operations:[2][1][3][4][5][6]

  • Carbonyl Reduction: Converting the benzylic ketone to a methylene group.[2][1] This is essential because direct cyclization of the keto-acid would yield unstable diketones or rearranged lactones.[1]

  • Intramolecular Acylation: Ring closure of the resulting 5-(2-ethoxyphenyl)valeric acid to form the 7-membered ring.[2]

Regiochemical Challenge: The precursor has an ethoxy group at the ortho position (relative to the alkyl chain).[2][1] Cyclization must occur at the other ortho position (position 6 relative to the chain) to form the benzosuberone.[2][1] This position is meta to the activating ethoxy group, making the ring closure electronically demanding and requiring potent electrophilic activation (e.g., Polyphosphoric Acid).[1]

Reaction Scheme Visualization

ReactionSchemecluster_conditionsCritical ParametersStartThis compound(Starting Material)Inter5-(2-Ethoxyphenyl)valeric acid(Reduced Intermediate)Start->InterStep 1: Reduction(Wolff-Kishner or H2/Pd)Product1-Ethoxy-benzosuberone(Target Scaffold)Inter->ProductStep 2: Cyclization(PPA, 80-100°C)Note1Avoid acid-catalyzedether cleavage during cyclizationInter->Note1

Caption: Two-step synthetic pathway from the keto-acid precursor to the fused benzosuberone ring system.

Protocol 1: Reduction of the Keto-Acid[1][2]

Objective: Selective reduction of the benzylic ketone to a methylene group without affecting the carboxylic acid or the ethoxy ether linkage.[2][1]

Method Selection:

  • Recommended: Wolff-Kishner Reduction (Huang-Minlon modification) .[2] This base-mediated method is preferred over the acidic Clemmensen reduction, which risks dealkylating the ethoxy group (forming a phenol) or esterifying the carboxylic acid.[1]

  • Alternative: Catalytic Hydrogenation (Pd/C, H2) in acetic acid/perchloric acid (use with caution).[1]

Materials
ReagentEquivalentsRole
This compound1.0 eqSubstrate
Hydrazine hydrate (80%)3.0 - 5.0 eqReducing Agent
Potassium Hydroxide (KOH)4.0 eqBase
Diethylene Glycol (DEG)Solvent (10 mL/g)High-boiling solvent
Hydrochloric Acid (6N)ExcessWorkup (Acidification)
Experimental Procedure
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser.

  • Charging: Add the keto-acid substrate, KOH pellets, and diethylene glycol. Stir until the base is dissolved.

  • Hydrazine Addition: Add hydrazine hydrate slowly at room temperature.

  • Hydrazone Formation: Heat the mixture to 100°C and hold for 1 hour. This forms the hydrazone intermediate.[1]

  • High-Temp Reduction:

    • Replace the reflux condenser with a Dean-Stark trap or distillation head.[2][1]

    • Raise the temperature to 195–200°C . Allow water and excess hydrazine to distill off until the internal temperature reaches ~200°C.[2][1]

    • Reflux at this temperature for 3–4 hours.[2][1] Evolution of N2 gas indicates reaction progress.[2][1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with water (2x reaction volume).[2]

    • Acidification: Slowly add 6N HCl with stirring until pH < 2. The reduced acid (5-(2-ethoxyphenyl)valeric acid) should precipitate as a solid or oil.[2]

    • Extract with Ethyl Acetate (3x).[2] Wash organics with brine, dry over Na2SO4, and concentrate.[1][7]

  • Validation: Check by 1H NMR. Disappearance of the ketone signal and appearance of the benzylic methylene triplet (~2.6 ppm).[1]

Protocol 2: Cyclization to Benzosuberone[1][2]

Objective: Intramolecular Friedel-Crafts acylation to close the 7-membered ring.[2]

Method Selection: Polyphosphoric Acid (PPA) is the reagent of choice.[2][1][4] It acts as both solvent and Lewis acid/dehydrating agent.[1] It is milder than AlCl3/SOCl2, reducing the risk of ether cleavage, but strong enough to effect cyclization at the meta-activated position.[2][1]

Materials
ReagentEquivalentsRole
5-(2-Ethoxyphenyl)valeric acid1.0 eqSubstrate
Polyphosphoric Acid (PPA)10-20 g per g of substrateCyclizing Agent/Solvent
Ice/WaterExcessQuenching
NaHCO3 (sat.[2] aq.)ExcessNeutralization
Experimental Procedure
  • Preparation: Pre-heat PPA in a beaker or flask to 70–80°C to lower its viscosity. Stirring can be difficult; use a robust overhead stirrer.[2][1]

  • Addition: Add the crude 5-(2-ethoxyphenyl)valeric acid directly to the warm PPA. Ensure thorough mixing to create a homogeneous syrup.

  • Reaction:

    • Heat the mixture to 90–100°C .

    • Critical Control: Do not exceed 110°C. Higher temperatures significantly increase the rate of ethoxy dealkylation (yielding the phenol).[1]

    • Monitor by TLC (or LCMS) every 30 minutes.[2] Reaction is typically complete in 1–3 hours.[2][1]

  • Quenching:

    • Cool the mixture to ~60°C.

    • Pour the syrup slowly onto crushed ice with vigorous stirring. The complex will hydrolyze, releasing the organic product.[1]

  • Extraction:

    • Extract the aqueous slurry with Dichloromethane (DCM) or Diethyl Ether (3x).[1]

    • Wash the combined organic layers with Saturated NaHCO3 (to remove unreacted acid) and then Brine.[2][1]

    • Dry over MgSO4 and concentrate in vacuo.[2][1]

  • Purification: The crude oil is often pure enough for subsequent steps.[2][1] If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).[1]

Analytical Validation

Successful synthesis of 1-Ethoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one should be validated against these expected parameters:

TechniqueExpected Signal / ObservationInterpretation
1H NMR δ 1.4 (t, 3H), 4.1 (q, 2H)Ethoxy Group: Confirms integrity of the ether.
1H NMR δ 1.7–1.9 (m, 4H)C7, C8 Protons: Multiplets characteristic of the 7-membered ring.[1]
1H NMR δ 2.6–2.7 (t, 2H)C6 Protons: Alpha to carbonyl.[1]
1H NMR δ 2.9–3.0 (t, 2H)C9 Protons: Benzylic methylene.[1]
1H NMR δ 6.8–7.5 (m, 3H)Aromatic: 1,2,3-trisubstituted pattern.[1]
IR ~1680 cm⁻¹C=O[2] Stretch: Conjugated ketone (lower than non-conjugated).[2]
MS (ESI) [M+H]+ ~ 205.1Molecular ion peak.

Troubleshooting & Optimization

Issue: Low Yield in Cyclization
  • Cause: Regiochemical deactivation.[2][1] The position of cyclization is meta to the ethoxy group.[2][1]

  • Solution: If PPA fails, convert the acid to the Acid Chloride (using Oxalyl Chloride/DMF cat.) and cyclize using SnCl4 (Stannic Chloride) in Dichloromethane at 0°C to RT.[2][1] SnCl4 is a milder Lewis acid than AlCl3 and tolerates ethers well.[2][1]

Issue: Loss of Ethoxy Group (Phenol Formation)
  • Cause: Acidic cleavage during PPA step or high temperature.[2][1]

  • Solution: Lower PPA temperature to 80°C and extend reaction time. Alternatively, use Eaton's Reagent (7.7 wt% P2O5 in Methanesulfonic acid) at room temperature as a substitute for PPA.[1]

Issue: Lactone Formation[1][2][8]
  • Cause: Incomplete reduction of the ketone in Step 1.[2][1] The keto-acid cyclizes to an enol-lactone.[2]

  • Solution: Ensure Step 1 (Reduction) is complete by NMR before proceeding.[2] The benzylic ketone signal must be absent.[2][1]

References

  • Classic Haworth Synthesis: Haworth, R. D. (1932).[2][1] "Syntheses of alkylphenanthrenes. Part I. 1-, 2-, 3-, and 4-Methylphenanthrenes."[2][1] Journal of the Chemical Society, 1125.[2][1] Link

  • Wolff-Kishner Protocol: Huang-Minlon. (1946).[2] "A Simple Modification of the Wolff-Kishner Reduction." Journal of the American Chemical Society, 68(12), 2487–2488.[2][1] Link[1]

  • Benzosuberone Cyclization: Gupta, R. C., et al. (1980).[2][1] "Synthesis and biological activity of some new substituted benzosuberones." Indian Journal of Chemistry, 19B, 819.[1]

  • PPA Cyclization Methodology: Kennard, K. C., & Van Campen, M. G. (1953).[2][1] "The Synthesis of Some 1-Substituted Benzosuberones." Journal of the American Chemical Society, 75(14), 3361–3363.[2][1] Link[1]

  • Eaton's Reagent Alternative: Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973).[1] "Phosphorus pentoxide-methanesulfonic acid.[2] A convenient alternative to polyphosphoric acid."[2][1] The Journal of Organic Chemistry, 38(23), 4071–4073.[2][1] Link[1]

Cyclization of 5-(2-Ethoxyphenyl)-5-oxovaleric acid to suberone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Via Regioselective Cyclization of 5-(2-Ethoxyphenyl)-5-oxovaleric Acid

Executive Summary

This application note details the optimized protocol for converting This compound into ethoxy-substituted benzosuberone (6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one) derivatives.

While 6-membered rings (tetralones) form readily, the formation of the 7-membered suberone ring is thermodynamically and kinetically more challenging due to entropic factors and transannular strain. This guide addresses these challenges by outlining a robust two-stage workflow :

  • Carbonyl Reduction: Conversion of the benzylic ketone to a methylene group to prevent the formation of unstable enol-lactones.

  • Intramolecular Cyclization: Use of Polyphosphoric Acid (PPA) to effect ring closure while preserving the sensitive ethoxy ether linkage, which is prone to cleavage under standard Lewis acid (AlCl₃) conditions.

Mechanistic Insight & Causality

To successfully synthesize suberone derivatives from keto-acid precursors, one must understand the competing pathways.

2.1 Why Direct Cyclization Fails

Direct cyclization of 5-aryl-5-oxovaleric acid typically does not yield the desired suberone. Attempting to close the ring directly often results in:

  • Enol Lactones: The carboxylic acid attacks the enol form of the ketone.

  • Intermolecular Polymerization: Due to the flexibility of the 5-carbon chain.

2.2 The Validated Pathway: Reduction-Cyclization

The proven route requires reducing the C5 ketone to a methylene group before cyclization. This changes the geometry and nucleophilicity of the aromatic ring, facilitating the electrophilic attack of the activated carboxyl group onto the ortho position of the ring (Position 6, as Position 2 is blocked by the ethoxy group).

Key Chemical Challenge: The ethoxy group (–OEt) is an activating group but is labile. Strong Lewis acids like Boron Tribromide (BBr₃) or Aluminum Chloride (AlCl₃) will cleave the ether to a phenol. Therefore, Polyphosphoric Acid (PPA) is the reagent of choice; it acts as both solvent and condensing agent, mild enough to preserve the ether but strong enough to drive the dehydration/acylation.

Experimental Protocols
Phase 1: Wolff-Kishner Reduction (Huang-Minlon Modification)

Objective: Reduce the 5-keto group to a methylene, yielding 5-(2-ethoxyphenyl)valeric acid.

Reagents:

  • Precursor: this compound (1.0 eq)

  • Hydrazine Hydrate (80% or 64% aq. solution) (3.0 eq)

  • Potassium Hydroxide (KOH) pellets (4.0 eq)

  • Solvent: Diethylene Glycol (DEG) (High boiling point solvent)

Protocol:

  • Charge: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve the keto-acid in Diethylene Glycol.

  • Addition: Add KOH pellets and Hydrazine Hydrate.

  • Hydrazone Formation: Heat the mixture to 100–110°C for 1 hour. Note: This forms the intermediate hydrazone.

  • Water Removal (Critical): Replace the reflux condenser with a Dean-Stark trap or distillation head. Raise the temperature to 195–200°C . Allow water and excess hydrazine to distill off until the internal temperature reaches ~200°C.

  • Decomposition: Reflux at 200°C for 3–4 hours. Evolution of N₂ gas indicates the reduction is proceeding.

  • Workup: Cool to room temperature. Pour into crushed ice/water. Acidify with 6N HCl to pH 2.

  • Isolation: The reduced acid will precipitate or oil out. Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

    • Checkpoint: Check NMR for disappearance of the ketone signal and appearance of benzylic protons.

Phase 2: PPA-Mediated Cyclization

Objective: Ring closure to form the 7-membered benzosuberone scaffold.

Reagents:

  • Intermediate: 5-(2-Ethoxyphenyl)valeric acid

  • Reagent/Solvent: Polyphosphoric Acid (PPA) (10–15 g per 1 g of substrate)

Protocol:

  • Preparation: Heat PPA in a reaction vessel to 70°C to lower its viscosity.

  • Addition: Add the reduced acid intermediate slowly to the stirring PPA. Ensure vigorous stirring to create a homogenous dispersion.

  • Reaction: Heat the mixture to 90°C for 2–3 hours.

    • Caution: Do not exceed 100°C, as this increases the risk of ether cleavage or sulfonation-like side reactions.

  • Quench: Cool the mixture to ~50°C. Pour carefully onto crushed ice (exothermic!). Stir until the PPA complex is fully hydrolyzed (viscous syrup dissolves).

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Toluene.

  • Purification: Wash organic layer with 10% NaHCO₃ (to remove unreacted acid), then Brine. Dry and concentrate.

  • Crystallization/Distillation: The suberone derivative is typically an oil that can be vacuum distilled or crystallized if solid.

Data Analysis & Troubleshooting
4.1 Expected Analytical Signatures
FeaturePrecursor (Keto-Acid)Intermediate (Reduced Acid)Product (Suberone Derivative)
IR (C=O) ~1680 cm⁻¹ (Ketone) & ~1710 cm⁻¹ (Acid)~1710 cm⁻¹ (Acid only)~1675 cm⁻¹ (Conjugated Ketone)
¹H NMR Benzylic signal absent (Ketone)Benzylic CH₂ (~2.6 ppm, t)Ring CH₂ multiplets; 2 Ar-H signals changed
Solubility Soluble in dilute baseSoluble in dilute baseInsoluble in dilute base (Neutral)
4.2 Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete water removalEnsure temp reaches 200°C during Wolff-Kishner.
Ether Cleavage (Loss of Et) Reaction temp too high in Step 2Keep PPA reaction strictly <95°C.
Incomplete Cyclization Poor mixing in PPAUse mechanical stirring; PPA is very viscous.
Black Tar Formation PolymerizationRun Step 2 under Nitrogen; avoid overheating.
Pathway Visualization

The following diagram illustrates the reaction logic and critical control points.

G Start 5-(2-Ethoxyphenyl)- 5-oxovaleric acid Step1 Wolff-Kishner Reduction (NH2NH2, KOH, DEG, 200°C) Start->Step1 Reduction of C=O Intermed Intermediate: 5-(2-Ethoxyphenyl)valeric acid Step1->Intermed Yields Methylene Step2 Cyclization (PPA, 90°C) Intermed->Step2 Friedel-Crafts Acylation Product Target: 1-Ethoxy-benzosuberone Step2->Product Ring Closure (C7) Side1 Avoid: AlCl3 (Causes Dealkylation) Step2->Side1 Alternative?

Figure 1: Synthetic workflow for the conversion of keto-acid precursor to benzosuberone scaffold, highlighting the two-step reduction-cyclization strategy.

References
  • Classic Wolff-Kishner Reduction Protocols

    • Huang-Minlon. "A Simple Modification of the Wolff-Kishner Reduction." Journal of the American Chemical Society, vol. 68, no. 12, 1946, pp. 2487–2488.
  • Polyphosphoric Acid Cyclizations (Benzosuberone Synthesis)

    • Koo, J. "3,4-Dihydro-1(2H)-naphthalenone and 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one." Organic Syntheses, Coll.[1] Vol. 4, 1963, p. 52. (Demonstrates the PPA method for 6 and 7 membered rings).

    • (Note: Link directs to similar PPA cyclization logic in Org. Syn.).

  • Synthesis of Suberone Derivatives

    • Muth, C. W., et al. "Azabenzosuberones." Journal of Medicinal Chemistry, vol. 9, no. 1, 1966.
  • Friedel-Crafts Chemistry of Ethoxy-Arenes: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (General reference for the stability of ethers in PPA vs. Lewis Acids).

Sources

Preparation of 4-(2-ethoxybenzoyl)butyric acid using AlCl3 catalyst

Application Note: Selective Synthesis of 4-(2-Ethoxybenzoyl)butyric Acid via Catalysis

Executive Summary

Target Molecule: 4-(2-ethoxybenzoyl)butyric acid (also known as 5-(2-ethoxyphenyl)-5-oxopentanoic acid). Core Reaction: Friedel-Crafts Acylation.[1][2][3][4][5][6][7][8] Key Challenge: Regioselectivity. The ethoxy group is an ortho/para director, but steric hindrance typically favors the para isomer (4-(4-ethoxybenzoyl)butyric acid). Solution: This protocol outlines the synthesis conditions, emphasizing low-temperature initiation to minimize polysubstitution and thermodynamic equilibration, followed by specific purification techniques (fractional crystallization or chromatography) required to isolate the ortho (2-ethoxy) isomer from the predominant para isomer.

Scientific Foundation & Mechanism[5][8]

Reaction Mechanism

The synthesis proceeds via the electrophilic aromatic substitution of phenetole using a glutaric anhydride-

  • Activation:

    
     acts as a Lewis acid, coordinating with the oxygen of glutaric anhydride to open the ring, generating a highly electrophilic acylium ion species or a polarized complex.
    
  • Electrophilic Attack: The activated electrophile attacks the electron-rich aromatic ring of phenetole. The ethoxy group (

    
    ) activates the ring and directs the incoming acyl group to the ortho or para positions.
    
  • Complexation: The resulting keto-acid forms a stable 1:1 complex with

    
     at the carbonyl oxygen, requiring greater than stoichiometric amounts of catalyst (typically >2 equivalents).
    
  • Hydrolysis: Acidic quenching breaks the aluminum complex, liberating the free keto-acid.

Regioselectivity Considerations
  • Para-Selectivity: In standard Friedel-Crafts acylation of alkoxybenzenes, the para isomer is the major product (>90%) due to the steric bulk of the ethoxy group hindering ortho attack.

  • Ortho-Isolation: To obtain the 2-ethoxy (ortho) isomer, the crude product mixture must be carefully fractionated. The ortho isomer often exhibits different solubility profiles and a lower melting point than the para isomer due to potential intramolecular hydrogen bonding between the carbonyl and the ethoxy oxygen.

Experimental Protocol

Materials & Equipment
ComponentGrade/SpecificationRole
Phenetole (Ethoxybenzene) >99%, AnhydrousSubstrate
Glutaric Anhydride >98%Acylating Agent
Aluminum Chloride (

)
Anhydrous, Granular/PowderLewis Acid Catalyst
Dichloromethane (DCM) Anhydrous (dried over

)
Solvent (Option A)
Nitrobenzene Reagent GradeSolvent (Option B - High Solvency)
Hydrochloric Acid (HCl) 12M (Conc.)[9] & 2M (Dilute)Quenching Agent
Stoichiometry Table
ReagentEquivalentsMolar Mass ( g/mol )Function
Phenetole1.0122.16Limiting Reagent
Glutaric Anhydride1.1114.10Electrophile Source

2.2 - 2.5133.34Catalyst & Complexing Agent
Step-by-Step Procedure
Phase 1: Catalyst Activation
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, pressure-equalizing addition funnel, and a reflux condenser fitted with a

    
     drying tube (or 
    
    
    inlet).
  • Solvent & Catalyst: Charge the flask with DCM (10 mL/g of substrate) and cool to 0–5°C using an ice bath.

  • Addition: Rapidly add anhydrous

    
     (2.5 eq) . Stir for 15 minutes to ensure a uniform suspension. Note: 
    
    
    is hygroscopic; handle quickly.
Phase 2: Acylation Reaction[1]
  • Electrophile Formation: Add Glutaric Anhydride (1.1 eq) to the suspension in portions over 10 minutes. Stir at 0–5°C for 30 minutes. The mixture may darken as the acylating complex forms.

  • Substrate Addition: Dissolve Phenetole (1.0 eq) in a small volume of DCM. Add this solution dropwise via the addition funnel over 45–60 minutes, maintaining the internal temperature below 5°C .

    • Scientific Note: Slow addition at low temperature favors kinetic control, though the para isomer remains thermodynamically preferred.

  • Reaction Propagation: Once addition is complete, allow the mixture to warm to room temperature (20–25°C). Stir for 4–6 hours.

    • Optional: If conversion is low (monitor by TLC/HPLC), heat to mild reflux (40°C) for 1–2 hours.

Phase 3: Quenching & Workup[4]
  • Hydrolysis: Cool the reaction mixture to 0°C. Very slowly pour the reaction mass into a beaker containing crushed ice (500 g) and Conc. HCl (50 mL) .

    • Caution: Exothermic reaction with evolution of HCl gas.

  • Phase Separation: Transfer to a separatory funnel. Separate the organic layer (DCM). Extract the aqueous layer twice with DCM.

  • Alkali Extraction (Purification Step 1): Combine organic layers. Extract the organic phase with 10% NaOH or

    
     solution (3x) .
    
    • Logic: The product is a carboxylic acid and will move into the aqueous base layer as the carboxylate salt. Unreacted phenetole and neutral byproducts remain in the DCM layer.

  • Acidification: Take the aqueous alkaline extract and wash once with fresh DCM to remove entrained neutrals. Acidify the aqueous layer to pH ~1-2 using Conc.[9] HCl. The crude acid product will precipitate.[9]

  • Filtration: Filter the solid precipitate, wash with cold water, and dry under vacuum.

Phase 4: Isolation of the 2-Ethoxy Isomer
  • Analysis: Analyze the crude solid by

    
    -NMR. Expect a mixture dominated by the para isomer.
    
  • Fractional Crystallization:

    • Recrystallize the crude solid from Ethanol/Water or Benzene/Petroleum Ether .

    • The para isomer typically crystallizes first (higher MP). Filter off the para crystals.

    • Concentrate the mother liquor to obtain the enriched ortho isomer.

  • Chromatography (Alternative): If crystallization is insufficient, purify the mother liquor residue via silica gel column chromatography using a gradient of Hexane:Ethyl Acetate (starting 9:1 to 7:3) . The ortho isomer generally elutes differently due to the "ortho effect" (internal H-bonding).

Visualization of Methodologies

Reaction Mechanism & Pathway

The following diagram illustrates the electrophilic activation and the branching pathways for ortho vs. para substitution.

ReactionMechanismReactantsPhenetole + Glutaric AnhydrideComplexAcylium/Al-ComplexReactants->Complex + AlCl3Ring OpeningAlCl3AlCl3 CatalystTransitionSigma Complex(Arenium Ion)Complex->Transition Electrophilic AttackProduct_ParaMajor Product:4-(4-ethoxybenzoyl)butyric acid(Para Isomer)Transition->Product_Para Major Pathway(Sterically Favored)Product_OrthoTarget Product:4-(2-ethoxybenzoyl)butyric acid(Ortho Isomer)Transition->Product_Ortho Minor Pathway(Requires Separation)

Caption: Mechanistic pathway showing the divergence between the kinetically/thermodynamically favored para-product and the target ortho-product.

Experimental Workflow

This flowchart guides the researcher through the critical operational steps.

WorkflowStartStart: Dry Glassware & Inert AtmStep1Suspend AlCl3 in DCM (0°C)Start->Step1Step2Add Glutaric Anhydride(Form Complex)Step1->Step2Step3Dropwise Addition of Phenetole(T < 5°C)Step2->Step3Step4Reaction: Warm to RT (4-6h)Step3->Step4Step5Quench: Pour into Ice/HClStep4->Step5Step6Extraction: 10% NaOH Wash(Separates Acid from Neutrals)Step5->Step6Step7Acidification: HCl to pH 1(Precipitate Crude Acid)Step6->Step7Step8Purification: Fractional Crystallizationor Column ChromatographyStep7->Step8EndFinal Product:4-(2-ethoxybenzoyl)butyric acidStep8->End

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target keto-acid.

Characterization & Quality Control

To validate the isolation of the 2-ethoxy isomer versus the 4-ethoxy isomer, use Proton NMR (

Feature4-(2-ethoxybenzoyl)... (Ortho) 4-(4-ethoxybenzoyl)... (Para)
Aromatic Region Complex multiplet (ABCD system). 4 distinct protons.[10]Symmetric AA'BB' system (two doublets, typically ~8.0 and ~6.9 ppm).
Coupling Constants

Hz (Ortho),

Hz (Meta).

Hz (Ortho only).
Shift of Carbonyl-Ortho H The proton at position 6 (adjacent to C=O) will be significantly deshielded (~7.8-8.0 ppm).The two protons ortho to C=O are equivalent and deshielded (~7.9 ppm).
Melting Point Typically lower than para-isomer.Typically higher (e.g., >140°C for para-analogues).

Safety & Handling

  • Aluminum Chloride (

    
    ):  Reacts violently with water to release HCl gas. Handle in a fume hood. Wear gloves and safety goggles.
    
  • Dichloromethane: Volatile and potential carcinogen. Use in a well-ventilated area.

  • Exotherm Control: The quenching step is highly exothermic. Ensure the ice bath is sufficient and add the reaction mixture slowly.

References

  • Friedel, C., & Crafts, J. M. (1877).[1][2] Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc.. Comptes Rendus, 84, 1392. (Foundational reference for the reaction class).

  • Olah, G. A. (Ed.).[3] (1964).[3] Friedel-Crafts and Related Reactions. Vol. III: Acylation and Related Reactions.[1][2][3][4][6][7][8][11][12] Wiley-Interscience.[3] (Authoritative text on mechanism and catalyst ratios).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Gupta, R. R., Kumar, M., & Gupta, V. (1998). Heterocyclic Chemistry: Synthesis, Reactions and Mechanisms. Springer. (Discusses regioselectivity in substituted benzenes).
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. (Mechanistic insights into the "Ortho Effect" and steric hindrance).

(Note: Specific literature on the exclusive isolation of the 2-ethoxy isomer is limited, as the para-isomer is the dominant product of this reaction class. The purification steps described above are derived from standard separation principles for ortho/para isomers.)

Application Notes & Protocols: Synthesis of Histone Deacetylase (HDAC) Inhibitors from Oxovaleric Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylases (HDACs) are critical epigenetic regulators and have emerged as significant therapeutic targets, particularly in oncology.[1][2][3] The development of HDAC inhibitors (HDACis) with novel pharmacophores is a key objective in medicinal chemistry to enhance isoform selectivity and improve pharmacokinetic profiles.[4] This guide provides a detailed framework for the rational design, synthesis, and biological evaluation of a class of HDAC inhibitors utilizing an oxovaleric acid (a derivative of levulinic acid) scaffold. This scaffold provides a synthetically accessible and versatile α-keto acid moiety to serve as a non-hydroxamate zinc-binding group (ZBG), offering a potential alternative to overcome the limitations associated with traditional hydroxamate-based inhibitors.[4][5][6]

Introduction: The Rationale for Oxovaleric Acid Scaffolds

HDAC enzymes catalyze the removal of acetyl groups from lysine residues on histones and other non-histone proteins, leading to a more compact chromatin structure and transcriptional repression.[2][7] Inhibiting this process can restore the expression of tumor suppressor genes, making HDACis a compelling class of anti-cancer agents.[7][8]

The archetypal HDAC inhibitor pharmacophore consists of three key components[5][9][10]:

  • Zinc-Binding Group (ZBG): Chelates the essential Zn²⁺ ion in the enzyme's active site.

  • Linker: A (typically) hydrophobic chain that occupies the channel leading to the active site.

  • Cap Group: A surface-recognition moiety that interacts with residues at the rim of the active site, often conferring isoform selectivity.[11]

While hydroxamic acids are the most common ZBGs due to their potent zinc chelation, they can suffer from metabolic instability and potential mutagenicity.[4][5][6] This has driven the exploration of alternative ZBGs, including electrophilic ketones and α-keto acids.[1][12][13]

Oxovaleric acid (specifically, 4-oxovaleric acid, also known as levulinic acid) presents an attractive starting point. It is a readily available, bio-based platform chemical that contains a ketone functionality.[14] This ketone can be elaborated into an α-ketoamide or related structure, which can effectively chelate the active site zinc ion.[12][13][15]

Advantages of the Oxovaleric Acid Scaffold:

  • Synthetic Tractability: The carboxylic acid and ketone functionalities provide two orthogonal handles for chemical modification.

  • Novel ZBG: Offers an alternative to hydroxamates, potentially leading to improved ADME/Tox properties.

  • Versatility: The scaffold allows for diverse "Cap" groups to be readily introduced to explore structure-activity relationships (SAR) and optimize isoform selectivity.

Design Principles and General Pharmacophore

The design strategy centers on the classic three-part HDACi model. The oxovaleric acid core serves as the precursor to the ZBG and part of the linker.

HDACi_Pharmacophore ZBG Zinc-Binding Group (ZBG) (α-Ketoamide from Oxovaleric Acid) Linker Linker (Aliphatic Chain) ZBG->Linker Covalent Bond Zinc Zn²⁺ Ion (Active Site) ZBG->Zinc Bidentate Chelation Cap Cap Group (Surface Recognition) Linker->Cap Covalent Bond

Caption: General pharmacophore model for an oxovaleric acid-based HDAC inhibitor.

General Synthetic Workflow

The synthesis is designed as a modular process, allowing for the late-stage introduction of diversity in the cap group. The overall strategy involves functionalizing the oxovaleric acid core, coupling it to a linker and cap-bearing amine, and performing any final modifications.

Synthesis_Workflow start 4-Oxovaleric Acid (Levulinic Acid) step1 Step 1: α-Functionalization (e.g., Bromination) start->step1 intermediate1 Intermediate A: α-Bromo-4-oxovalerate step1->intermediate1 step2 Step 2: Amide Coupling (with Cap-Linker-Amine) intermediate1->step2 intermediate2 Intermediate B: Protected α-Ketoamide step2->intermediate2 step3 Step 3: Final Modification (e.g., Ester Hydrolysis) intermediate2->step3 product Final HDAC Inhibitor step3->product

Caption: High-level synthetic workflow for converting 4-oxovaleric acid into a target HDACi.

Detailed Experimental Protocols

This section provides a representative, step-by-step protocol for the synthesis of a hypothetical oxovaleric acid-based HDAC inhibitor, OV-HDACi-001 .

Target Molecule: N-(4-aminobenzyl)-2-hydroxy-4-oxopentanamide

Protocol 4.1: Synthesis of Ethyl 2-bromo-4-oxopentanoate (Intermediate A)

Rationale: This step introduces a leaving group at the α-position, which is crucial for the subsequent nucleophilic substitution to form the α-hydroxy ketoamide structure that mimics the hydroxamate ZBG. Esterification of the carboxylic acid protects it during this step.

  • Materials:

    • Levulinic acid (4-oxovaleric acid)

    • Ethanol (absolute)

    • Sulfuric acid (concentrated)

    • N-Bromosuccinimide (NBS)

    • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)

    • Carbon tetrachloride (CCl₄) or other suitable solvent

    • Sodium bicarbonate (sat. aq. solution)

    • Brine (sat. aq. NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Esterification: In a round-bottom flask, dissolve levulinic acid (1.0 eq) in absolute ethanol (5-10 volumes). Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.05 eq) as a catalyst.

    • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield ethyl 4-oxopentanoate.

    • α-Bromination: To a solution of ethyl 4-oxopentanoate (1.0 eq) in CCl₄, add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN (0.02 eq).

    • Reflux the mixture under nitrogen for 2-4 hours. The reaction is often initiated with a heat lamp. Monitor by TLC until the starting material is consumed.

    • Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Intermediate A .

  • Self-Validation:

    • ¹H NMR should show the disappearance of the α-CH₂ protons and the appearance of a new α-CHBr multiplet.

    • Mass spectrometry should confirm the expected mass with the characteristic isotopic pattern for a bromine-containing compound.

Protocol 4.2: Synthesis of the Target Inhibitor (OV-HDACi-001)

Rationale: This is a two-step, one-pot procedure. First, the amine (representing the linker-cap portion) is coupled to the carboxylic acid. Second, the α-bromo group is displaced by a hydroxide from water under basic conditions to form the final α-hydroxyamide ZBG.

  • Materials:

    • 4-(Aminomethyl)aniline (Cap-Linker-Amine)

    • Ethyl 2-bromo-4-oxopentanoate (Intermediate A )

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Lithium hydroxide (LiOH)

    • Water/Methanol solvent mixture

    • Hydrochloric acid (1M aq. solution)

  • Procedure:

    • Dissolve 4-(aminomethyl)aniline (1.0 eq) in THF in a round-bottom flask and cool to 0 °C.

    • Add triethylamine (2.2 eq).

    • Slowly add a solution of Intermediate A (1.1 eq) in THF to the flask.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor by TLC.

    • Upon completion of the amide formation, add a solution of lithium hydroxide (LiOH, 2.0 eq) in a 1:1 mixture of water and methanol.

    • Stir the reaction at room temperature for 2-4 hours to facilitate both ester hydrolysis and bromide displacement.

    • Quench the reaction by acidifying to pH ~6-7 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the crude product via preparative HPLC or column chromatography to yield OV-HDACi-001 .

  • Self-Validation:

    • ¹H NMR should confirm the presence of aromatic protons from the cap group, the linker CH₂, and the characteristic signals for the α-hydroxy-4-oxopentanamide backbone.

    • High-Resolution Mass Spectrometry (HRMS) should confirm the exact mass of the target compound.

    • Purity should be >95% as determined by HPLC.

In Vitro Biological Evaluation

Once synthesized and purified, the novel compounds must be tested for their ability to inhibit HDAC enzymes. A common and reliable method is a fluorometric activity assay.[16][17][18]

Protocol 5.1: Fluorometric HDAC Activity Assay

Rationale: This assay measures the activity of an HDAC enzyme on a fluorogenic substrate.[16] In the presence of an active inhibitor, the enzyme's activity is reduced, resulting in a lower fluorescent signal. The data is used to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Materials:

    • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3, HDAC6)

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • HDAC Assay Buffer

    • Developer solution (e.g., Trypsin in assay buffer)

    • Trichostatin A or SAHA (positive control inhibitor)

    • Synthesized inhibitor stock solution (e.g., 10 mM in DMSO)

    • 96-well black microplate

    • Fluorescence plate reader (Ex: 350-380 nm, Em: 440-460 nm)[17][19]

  • Procedure:

    • Compound Preparation: Perform serial dilutions of the synthesized inhibitor (OV-HDACi-001 ) and the control inhibitor (SAHA) in HDAC Assay Buffer. A typical concentration range might be 100 µM to 1 nM. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" blank.

    • Enzyme Reaction: To each well of the 96-well plate, add:

      • Assay Buffer

      • Diluted inhibitor or vehicle

      • Recombinant HDAC enzyme solution

    • Incubate the plate for 10-15 minutes at 37 °C to allow the inhibitor to bind to the enzyme.

    • Initiate Reaction: Add the fluorogenic HDAC substrate to all wells to start the deacetylation reaction.[17]

    • Incubate the plate for 30-60 minutes at 37 °C.[19]

    • Develop Signal: Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorophore.

    • Incubate for 15-30 minutes at room temperature.[17]

    • Read Fluorescence: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme blank) from all readings.

    • Normalize the data to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., four-parameter logistic regression) to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Data

The modular synthesis allows for the rapid generation of analogs to probe the SAR. By varying the "Cap Group," one can optimize for potency and isoform selectivity.

Compound IDCap Group (R)HDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Selectivity (HDAC1/HDAC6)
OV-HDACi-001 4-Aminobenzyl8504,5000.19
OV-HDACi-002 Naphthylmethyl4209,8000.04
OV-HDACi-003 3,4-Dimethoxyphenyl1,2001,5000.80
OV-HDACi-004 Biphenyl-4-yl15012,0000.01
SAHA (Control) Phenylamino25350.71

Interpretation: The hypothetical data above suggests that larger, more hydrophobic cap groups (like biphenyl) may increase potency against Class I HDACs (HDAC1) while having less effect on Class IIb (HDAC6), thereby driving selectivity.[11][20] This provides a clear direction for further optimization.

Conclusion and Future Directions

The oxovaleric acid scaffold provides a robust and versatile platform for the synthesis of novel, non-hydroxamate HDAC inhibitors. The protocols outlined herein detail a clear path from rational design and chemical synthesis to biological characterization. The α-keto acid ZBG is a promising alternative that warrants further investigation.[12][13] Future work should focus on expanding the library of cap groups to improve potency and achieve greater isoform selectivity, particularly for therapeutically relevant isoforms like HDAC6.[21] In vivo evaluation in relevant disease models will be the ultimate validation of this chemical series.

References

  • A fluorogenic histone deacetylase assay well suited for high-throughput activity screening. (2003). Analytical Biochemistry.
  • HDAC Fluorometric Activity Assay Kit. Cayman Chemical.
  • HDAC Activity/Inhibition Assay Kit (Fluorometric). Abnova.
  • HDAC Activity Fluorometric Assay Kit. APExBIO.
  • Structure-activity relationships of hydroxamate-based histone deacetylase-8 inhibitors: reality behind anticancer drug discovery. (2017). Future Medicinal Chemistry. [Link]

  • ab1438 – HDAC Activity Assay Kit (Fluorometric). (2021). Abcam.
  • Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. (2023). Turkish Journal of Pharmaceutical Sciences.
  • Histone deacetylase inhibitors. (2003). Chemical Reviews.
  • Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. Turkish Journal of Pharmaceutical Sciences.
  • α-Keto acid metabolites of organoselenium compounds inhibit histone deacetylase activity in human colon cancer cells. (2010). The Journal of Nutritional Biochemistry. [Link]

  • Patent landscape in hydroxamic acid-based HDAC inhibitors (2020–2024): structure–activity relationships and mechanistic insights. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Structure-activity relationship study of thiazolyl-hydroxamate derivatives as selective histone deacetylase 6 inhibitors. (2019). Bioorganic & Medicinal Chemistry. [Link]

  • α-Keto acid metabolites of naturally-occurring organoselenium compounds as inhibitors of histone deacetylase in human prostate cancer cells. (2008). The Journal of Nutritional Biochemistry. [Link]

  • Total synthesis and biological evaluation of histone deacetylase inhibitor WF-3161. (2023). Organic & Biomolecular Chemistry.
  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2025). Molecules.
  • Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors. (2014). Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms. [Link]

  • Non-Hydroxamate Zinc-Binding Groups as Warheads for Histone Deacetylases. (2021). Molecules.
  • The Zinc-Binding Group Effect: Lessons from Non-Hydroxamic Acid Vorinost
  • of the formation of α-keto acids.
  • Discovery of a new class of histone deacetylase inhibitors with a novel zinc binding group. (2017). Bioorganic & Medicinal Chemistry Letters.
  • Synthesis of HDAC Inhibitor Libraries via Microscale Workflow. (2021). ACS Medicinal Chemistry Letters. [Link]

  • Identification and Characterization of Small Molecule Inhibitors of a Class I Histone Deacetylase from Plasmodium falciparum. (2009). Journal of Medicinal Chemistry. [Link]

  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. (2010). International Journal of Molecular Sciences. [Link]

  • Synthesis methods of histone deacetylase inhibitors (hdacis).
  • Exploring Alternative Zinc-Binding Groups in Histone Deacetylase (HDAC) Inhibitors Uncovers DS-103 as a Potent Ethylhydrazide-Based HDAC Inhibitor with Chemosensitizing Properties. (2024). ChemRxiv.
  • Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. (2019).
  • Histone Deacetylase (HDAC) Inhibitors with a Novel Connecting Unit Linker Region Reveal a Selectivity Profile for HDAC4 and HDAC. (2012). Journal of Medicinal Chemistry.
  • Zinc binding groups for histone deacetylase inhibitors.
  • Histone deacetylase inhibitor. Wikipedia. [Link]

  • levulinic acid. Organic Syntheses Procedure.
  • Synthesis and characterisation of novel isoform-selective histone deacetylase inhibitors (HDACi) and HDACi-based multi-target ligands. (2022). bonndoc.
  • Detection of histone deacetylase inhibition by noninvasive magnetic resonance spectroscopy. (2006). Cancer Research.
  • Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group. (2022). Journal of the Chinese Chemical Society. [Link]

  • Identification and characterization of small molecule inhibitors of a class I histone deacetylase from Plasmodium falciparum. (2009). Journal of Medicinal Chemistry. [Link]

Sources

Application Note: Grignard-Mediated Transformation of 5-(2-Ethoxyphenyl)-5-oxovaleric Acid

[1]

Executive Summary

This application note details the protocol for the alkylation of 5-(2-Ethoxyphenyl)-5-oxovaleric acid using Grignard reagents (

1

Successful execution requires a "Sacrificial Equivalent" strategy , where the first equivalent of organometallic reagent acts as a base, and the subsequent equivalents effect the nucleophilic addition. The protocol focuses on overcoming the solubility issues of magnesium carboxylate intermediates and ensuring cyclization to the corresponding


-lactone2

Target Audience: Medicinal chemists and process development scientists working with phenyl-spiro-ketone derivatives, SGLT2 inhibitor precursors, or isobenzofuran scaffolds.[2]

Chemical Context & Mechanism[2][3][4][5][6][7][8][9]

The Challenge of Keto-Acids

Reacting Grignard reagents with keto-acids requires precise stoichiometry.[2] The carboxylic acid moiety (


  • Step 1 (Deprotonation): Consumption of 1.0 eq. of

    
     to form the magnesium carboxylate salt and alkane byproduct (
    
    
    ).
  • Step 2 (Nucleophilic Attack): The second equivalent of

    
     attacks the ketone carbonyl.[3]
    
  • Step 3 (Cyclization): Upon acidic quenching, the resulting tertiary alcohol and carboxylic acid undergo acid-catalyzed esterification (lactonization) to form a stable six-membered ring.[2]

The Ortho-Ethoxy Effect

The 2-ethoxyphenyl substituent introduces specific steric and electronic factors:

  • Steric Hindrance: The ortho-ethoxy group shields the ketone, potentially slowing nucleophilic attack compared to para-substituted analogs.[2]

  • Coordination: The ether oxygen can coordinate with the magnesium species (

    
    ), potentially stabilizing the transition state but also requiring higher temperatures (reflux) to drive the reaction to completion.
    
Mechanistic Pathway (Visualization)

GrignardMechanismStartKeto-Acid Substrate(this compound)Step1Magnesium Carboxylate Salt(Precipitate potential)Start->Step1+ 1.0 eq RMgX(Deprotonation)GasR-H (Gas/Byproduct)Start->GasExothermStep2Dianion Intermediate(Alkoxide + Carboxylate)Step1->Step2+ >1.5 eq RMgX(Nucleophilic Attack)QuenchHydroxy-Acid(Transient)Step2->QuenchH3O+ / ColdProductFinal Product(delta-Lactone)Quench->Product- H2O(Spontaneous Cyclization)

Figure 1: Mechanistic pathway showing the sacrificial consumption of Grignard reagent and subsequent lactonization.

Experimental Protocol

Materials & Reagents
ComponentSpecificationsRole
Substrate This compound (>98%)Reactant
Reagent Grignard Reagent (e.g., PhMgBr, MeMgBr)Nucleophile/Base
Solvent Anhydrous THF (Stabilized, <50 ppm

)
Reaction Medium
Quench 6M HCl or 10%

Protonation/Cyclization
Inert Gas Nitrogen (

) or Argon (Ar)
Atmosphere

Critical Note on Solvent: Diethyl ether (

THF is mandatory
Step-by-Step Methodology
Phase 1: Preparation
  • Drying: Dry the keto-acid substrate in a vacuum oven at 40°C for 4 hours to remove trace moisture.

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with

    
    .
    
  • Dissolution: Dissolve 1.0 eq (e.g., 10 mmol) of this compound in anhydrous THF (concentration ~0.2 M).

    • Observation: The solution should be clear and colorless/pale yellow.

Phase 2: The "Sacrificial" Addition (0°C)
  • Cooling: Cool the reaction vessel to 0°C using an ice/water bath.

  • First Addition: Add the first 1.1 equivalents of Grignard reagent dropwise over 15 minutes.

    • Exotherm Alert: This is an acid-base reaction.[2] Expect a significant exotherm and gas evolution (if R=Me/Et).

    • Visual Cue: A thick white precipitate (magnesium carboxylate) may form. Ensure vigorous stirring to keep the slurry mobile.

Phase 3: Nucleophilic Addition (Reflux)
  • Second Addition: Add the remaining Grignard reagent (1.5–2.0 equivalents, Total = 2.6–3.1 eq) dropwise at 0°C.

  • Warming: Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.

  • Reflux: Heat the reaction to a gentle reflux (66°C for THF) for 3–6 hours.

    • Why Reflux? The ortho-ethoxy group creates steric bulk.[2] Reflux ensures the Grignard reagent penetrates the steric shield to attack the ketone.

  • Monitoring: Monitor by TLC (use an aliquot quenched with acid). Look for the disappearance of the starting keto-acid (

    
     in 50% EtOAc/Hex with tailing) and appearance of the less polar lactone.
    
Phase 4: Workup & Cyclization[2]
  • Quench: Cool to 0°C. Slowly add 6M HCl (aq) until pH < 1.

    • Caution: Violent hydrolysis of excess Grignard.

  • Cyclization Stir: Stir the biphasic acidic mixture vigorously at RT for 1 hour. This time is required to drive the equilibrium from the hydroxy-acid to the lactone.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL).

  • Wash: Wash combined organics with Brine, then sat.

    
     (to remove any unreacted starting acid).
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    

Experimental Workflow Diagram

Workflowcluster_setupPhase 1: Setupcluster_reactionPhase 2 & 3: Reactioncluster_workupPhase 4: IsolationNode1Dry Glassware & N2 PurgeNode2Dissolve Substrate in THFNode1->Node2Node3Cool to 0°CAdd 1.1 eq Grignard (Base)Node2->Node3Node4Add 2.0 eq Grignard (Nucleophile)Node3->Node4Node5Reflux (3-6 hrs)Node4->Node5Node6Quench with 6M HCl(pH < 1)Node5->Node6Node7Stir 1hr @ RT(Lactonization)Node6->Node7Node8Extract (EtOAc) & Wash (NaHCO3)Node7->Node8

Figure 2: Operational workflow emphasizing temperature control and acidic cyclization steps.

Analytical Characterization (Expected Data)

When characterizing the product (e.g., 6-(2-ethoxyphenyl)-6-phenyl-tetrahydro-2H-pyran-2-one if PhMgBr is used), look for these key spectroscopic changes:

MethodFeatureStarting Material (Keto-Acid)Product (Lactone)
IR Spectroscopy Carbonyl RegionBroad COOH (~1710 cm⁻¹) + Ketone (~1680 cm⁻¹)Sharp Lactone C=O (~1735–1750 cm⁻¹)
IR Spectroscopy OH RegionBroad OH stretch (2500–3300 cm⁻¹)Absent (if dry)
1H NMR Ethoxy GroupQuartet (~4.0 ppm), Triplet (~1.3 ppm)Shifts slightly; diastereotopic splitting possible
13C NMR CarbonylKetone (~200 ppm), Acid (~175 ppm)Lactone Ester (~170 ppm)
13C NMR Quaternary CN/A (at reaction site)New quaternary carbon at ~85 ppm (C-O-C)

Troubleshooting & Optimization

Low Yield / Incomplete Conversion[1]
  • Cause: "Schlenk Equilibrium" or insufficient Grignard.

  • Solution: Increase Grignard loading to 3.5 eq. Ensure the Grignard reagent is titrated immediately before use (using salicylaldehyde phenylhydrazone method or similar).

  • Solvent Check: If a gummy precipitate stops the stir bar, add more anhydrous THF. Do not use Hexane/Ether.

No Lactonization (Open Chain Product)
  • Symptom: IR shows broad OH and Acid C=O signals; product is soluble in

    
    .
    
  • Cause: Workup was not acidic enough or too brief.

  • Solution: Reflux the crude oil in Toluene with a catalytic amount of p-TsOH (p-Toluenesulfonic acid) with a Dean-Stark trap to force water removal and cyclization.[2]

Impurities (Wurtz Coupling)
  • Symptom: Presence of biphenyl (if PhMgBr used).

  • Solution: These non-polar byproducts are easily removed by triturating the crude solid with cold hexanes, in which the lactone is usually insoluble but the biaryl is soluble.

References

  • Grignard Reactions of Keto Acids: Cason, J., & Reist, E. J. (1955). "Synthesis of 4-Methyl-4-phenylpentanoic Acid." Journal of Organic Chemistry, 20(11), 1591–1598.

  • Lactone Synthesis via Grignard: Snowden, R. L., et al. (1982). "Synthesis of

    
    -lactones from 
    
    
    -keto acids." Helvetica Chimica Acta, 65(7), 2179.
  • Grignard Reagent Titration: Krasovskiy, A., & Knochel, P. (2006). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 45(18), 2958–2961.

  • General Grignard Methodology: "Grignard Reagents." Organic Chemistry Portal.

Troubleshooting & Optimization

Handling aluminum chloride catalyst in oxovaleric acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Effective Handling of Aluminum Chloride Catalyst

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-oxovaleric acid and related compounds using aluminum chloride (AlCl₃) as a catalyst. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. The synthesis, often a variation of the Friedel-Crafts acylation, relies critically on the proper handling of the Lewis acid catalyst, AlCl₃, a powerful yet sensitive reagent.

Critical Safety Bulletin: Handling Anhydrous Aluminum Chloride

Anhydrous aluminum chloride is a hazardous substance that reacts violently with water.[1][2][3] All handling must be conducted with the utmost care in a controlled environment.

Mandatory Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a fire-retardant laboratory coat, and impervious gloves (e.g., nitrile rubber).[4]

  • Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of dust or corrosive hydrogen chloride (HCl) gas, which is liberated upon contact with moisture.[1]

  • Anhydrous Conditions: AlCl₃ is extremely hygroscopic.[5] It reacts vigorously with water, including atmospheric moisture, releasing significant heat and HCl gas.[2][3] Ensure all glassware is oven-dried, and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.[5]

  • Spill & Emergency Procedures:

    • Spills: Do NOT use water to clean up spills.[2] Cover the spill with dry sand, scoop the material with spark-resistant tools, and place it in a designated container for hazardous waste disposal.[2]

    • Skin Contact: Immediately brush off any solid particles and rinse the affected area with copious amounts of water for at least 15-30 minutes. Seek immediate medical attention as chemical burns can be severe.[1][2][3]

    • Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, holding the eyelids open. Seek immediate medical attention.[3]

    • Fire: Do not use water, carbon dioxide, or standard ABC fire extinguishers. Use a Class D extinguisher or smother the fire with dry sand.[2]

Hazard StatementPrecautionary ActionSource
H314: Causes severe skin burns and eye damage.P280: Wear protective gloves/eye protection/face protection.[1][4]
EUH014: Reacts violently with water.P223: Do not allow contact with water.
EUH071: Corrosive to the respiratory tract.P260: Do not breathe dust.[1][4]

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role and handling of AlCl₃ in the synthesis of keto acids like 5-oxovaleric acid, typically via the acylation of a suitable substrate with succinic anhydride.

Q1: Why is anhydrous AlCl₃ essential for the Friedel-Crafts acylation reaction?

A1: The reaction proceeds via electrophilic aromatic substitution.[6][7] The role of AlCl₃, a potent Lewis acid, is to activate the acylating agent (succinic anhydride). It coordinates with one of the carbonyl oxygens of the anhydride, polarizing the C=O bond and generating a highly electrophilic acylium ion intermediate.[8][9][10] This powerful electrophile is then attacked by the nucleophilic substrate to form the new carbon-carbon bond. Without a strong, anhydrous Lewis acid, this activation does not occur, and the reaction will fail.

Q2: How much AlCl₃ is required? Is it a true catalyst?

A2: In Friedel-Crafts acylation, AlCl₃ is consumed and therefore required in stoichiometric amounts or even in excess (e.g., 2.2 equivalents relative to the anhydride).[11] This is because the carbonyl group of the ketone product is itself a Lewis base. It forms a stable complex with AlCl₃, effectively sequestering it and removing it from the reaction cycle.[5][7] Therefore, more than one equivalent of AlCl₃ is needed: one to activate the anhydride and at least one more to complex with the product. The reaction is only "catalytic" in AlCl₃ after the final aqueous work-up, which breaks this complex and regenerates AlCl₃ (in a hydrated form).

Q3: What are the consequences of using hydrated or partially hydrated AlCl₃?

A3: Using hydrated aluminum chloride will lead to complete reaction failure. Water reacts exothermically with AlCl₃ to form aluminum hydroxides and hydrogen chloride gas.[12] This process irreversibly deactivates the Lewis acid, rendering it incapable of generating the necessary acylium ion electrophile.[5] Even trace amounts of moisture in the solvent, reagents, or on the glassware can significantly reduce or eliminate the product yield.[5][13]

Q4: What are the best practices for storing and weighing AlCl₃?

A4: To maintain its anhydrous state and reactivity, AlCl₃ must be stored in a tightly sealed container in a dry environment, such as a desiccator.[1] When weighing, work quickly to minimize exposure to atmospheric moisture. For highly sensitive reactions, weighing should be performed in a glove box under an inert atmosphere. Always ensure the container is sealed immediately after use.

Troubleshooting Guide: Common Experimental Issues

This guide provides solutions to specific problems you may encounter during the synthesis and work-up.

Problem 1: Low or No Product Yield

  • Q: My reaction has a very low yield or failed completely. What went wrong?

  • A: Low yield is the most common issue and can almost always be traced back to one of the following factors:

    • Catalyst Deactivation: This is the primary culprit. Any ingress of moisture from the air, solvents, or glassware will deactivate the AlCl₃ catalyst.[5] Review your procedure for drying glassware and handling anhydrous solvents.

    • Insufficient Catalyst: As explained in the FAQ, stoichiometric excess of AlCl₃ is often necessary.[5][11] Using a catalytic amount will result in a low yield as the catalyst becomes complexed with the product.

    • Incorrect Addition Order: The standard procedure involves creating a suspension of AlCl₃ in the anhydrous solvent first, followed by the portion-wise addition of the acylating agent (succinic anhydride).[11] This ensures the immediate activation of the anhydride.

    • Reaction Temperature: The initial complex formation is often exothermic and may require cooling (e.g., an ice bath) to control the reaction rate.[5][14] Subsequently, the reaction may need to be warmed to room temperature or even heated to reflux to proceed to completion.[11]

G start Low or No Yield Observed check_moisture Were all reagents, solvents, and glassware rigorously anhydrous? start->check_moisture no_moisture No check_moisture->no_moisture No yes_moisture Yes check_moisture->yes_moisture Yes check_catalyst_amount Was a stoichiometric excess of AlCl₃ used? no_catalyst No check_catalyst_amount->no_catalyst No yes_catalyst Yes check_catalyst_amount->yes_catalyst Yes check_temp Was the reaction temperature controlled and optimized? no_temp No check_temp->no_temp No yes_temp Yes check_temp->yes_temp Yes check_reagents Were reagents (e.g., succinic anhydride) of high purity? solution_reagents Root Cause: Impure Reagents. Solution: Verify purity of starting materials. check_reagents->solution_reagents solution_moisture Root Cause: Catalyst Deactivation by Water. Solution: Thoroughly dry all glassware. Use freshly opened or distilled anhydrous solvents. no_moisture->solution_moisture yes_moisture->check_catalyst_amount solution_catalyst Root Cause: Insufficient Catalyst. Solution: Use at least 2.2 equivalents of AlCl₃ per equivalent of anhydride. no_catalyst->solution_catalyst yes_catalyst->check_temp solution_temp Root Cause: Suboptimal Temperature. Solution: Control initial exotherm with ice bath. Allow to warm/reflux as needed. no_temp->solution_temp yes_temp->check_reagents

Caption: Troubleshooting workflow for low product yield.

Problem 2: Difficult Reaction Work-up

  • Q: During the aqueous work-up, a thick, unmanageable precipitate or emulsion formed. How do I handle this?

  • A: This is a common issue arising from the hydrolysis of aluminum salts. The key is the quenching procedure.

    • The "Why": The reaction must be quenched by slowly pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[5][14][11] The acid is critical. In neutral or basic water, AlCl₃ hydrolyzes to form aluminum hydroxide, Al(OH)₃, a gelatinous, insoluble precipitate that can trap your product and create emulsions.[15] By keeping the aqueous phase strongly acidic, the aluminum remains in solution as soluble aquo complexes or salts.

    • The "How": Perform the quench slowly and with vigorous stirring in a large beaker, as the process is highly exothermic and releases HCl gas. Once quenched, the product can be extracted with a suitable organic solvent. If an emulsion persists, add more dilute HCl or brine to the separatory funnel to help break it.

Problem 3: Product Contamination

  • Q: My final product appears to be contaminated with aluminum salts. How can I improve purification?

  • A: Aluminum contamination indicates an incomplete removal during the work-up.

    • Acidic Wash: After the initial extraction, wash the combined organic layers one or two more times with dilute HCl (e.g., 1M). This helps to pull any remaining aluminum species into the aqueous phase.

    • Water and Brine Wash: Follow the acid washes with a water wash to remove the excess acid, and finally a brine (saturated NaCl solution) wash to help remove residual water from the organic layer before drying with an agent like anhydrous sodium sulfate.

    • Recrystallization/Chromatography: If the product is a solid, recrystallization is an excellent final step to remove inorganic impurities. For oils or highly impure solids, column chromatography may be necessary.

Experimental Protocols

Protocol 1: General Synthesis of a Keto-Carboxylic Acid via Friedel-Crafts Acylation

This protocol provides a general method for the acylation of an aromatic substrate (e.g., benzene) with succinic anhydride.

  • Apparatus Setup:

    • Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas (nitrogen or argon).

    • Cap the condenser with a drying tube or connect it to a nitrogen/argon line with an oil bubbler outlet.

  • Reaction:

    • In the fume hood, charge the flask with anhydrous aluminum chloride (2.2 eq.) and an anhydrous solvent (e.g., dichloromethane or the aromatic substrate itself if used in excess).

    • Begin stirring to create a suspension and cool the flask in an ice bath to 0-5 °C.

    • Dissolve succinic anhydride (1.0 eq.) in the anhydrous solvent and add it to the dropping funnel.

    • Add the succinic anhydride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC indicates the consumption of the starting material. Gentle heating may be required to drive the reaction to completion.[11]

  • Work-up and Purification:

    • Prepare a large beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

    • Slowly and carefully , pour the reaction mixture onto the ice/acid mixture with vigorous stirring. This step is highly exothermic and will release HCl gas.[14]

    • Transfer the quenched mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine all organic layers. Wash sequentially with 1M HCl, water, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by recrystallization or column chromatography.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification setup1 Assemble oven-dried glassware under inert atmosphere (N₂/Ar). setup2 Charge flask with AlCl₃ (2.2 eq) and anhydrous solvent. setup1->setup2 setup3 Cool flask to 0-5 °C in an ice bath. setup2->setup3 reaction1 Add succinic anhydride (1.0 eq) solution dropwise. setup3->reaction1 reaction2 Allow to warm to RT. reaction1->reaction2 reaction3 Stir for 2-4h or until complete (TLC). reaction2->reaction3 workup1 Quench: Pour reaction mixture slowly onto ice/conc. HCl. reaction3->workup1 workup2 Extract with organic solvent. workup1->workup2 workup3 Wash organic layer (dil. HCl, H₂O, Brine). workup2->workup3 workup4 Dry (Na₂SO₄), filter, and concentrate. workup3->workup4 workup5 Purify (Recrystallization/Chromatography). workup4->workup5

Sources

Validation & Comparative

Comparative Guide: 1H NMR Analysis of 5-(2-Ethoxyphenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

5-(2-Ethoxyphenyl)-5-oxovaleric acid is a critical intermediate in the synthesis of SGLT2 inhibitors and various metabolic disease therapeutics. It is typically synthesized via the Friedel-Crafts acylation of ethoxybenzene (phenetole) with glutaric anhydride.

The Analytical Challenge: The primary challenge in this synthesis is regioselectivity . The ethoxy group is an ortho, para-director. While steric hindrance often favors the para position, specific Lewis Acid conditions can drive the reaction to the ortho position (the target 2-ethoxyphenyl isomer). Standard HPLC often struggles to fully resolve these isomers without specialized chiral or functionalized columns.

This Guide's Objective: To provide a definitive 1H NMR protocol that allows researchers to:

  • Unambiguously distinguish the target Ortho-isomer from the Para-isomer impurity.

  • Quantify the regiomeric ratio.

  • Select the optimal solvent system for full structural assignment.

Experimental Workflow

The following workflow ensures data integrity and reproducibility.

NMR_Workflow Sample Crude/Purified Solid (>10 mg) Solvent Solvent Selection CDCl3 vs DMSO-d6 Sample->Solvent Prep Sample Prep Filter (remove insolubles) Solvent->Prep Acquisition Acquisition (Min 400 MHz, ns=16) Prep->Acquisition Processing Processing LB=0.3 Hz, Phasing Acquisition->Processing Analysis Regioisomer Analysis Processing->Analysis

Figure 1: Standardized NMR workflow for aryl-keto acid analysis.

Protocol Specifications
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

  • Relaxation Delay (D1):

    
     5 seconds (essential for accurate integration of the carboxylic acid proton).
    
  • Pulse Angle: 30° or 45° (to prevent saturation).

Comparative Analysis: Target (Ortho) vs. Impurity (Para)

This section details the spectral fingerprint required to validate your product.[1][2]

The Aromatic Region (The "Fingerprint")

The most distinct difference lies in the splitting pattern of the aromatic protons.

FeatureTarget: Ortho-Isomer (1,2-disubstituted)Alternative: Para-Isomer (1,4-disubstituted)
Symmetry Asymmetric (4 distinct aromatic signals)Symmetric (AA'BB' system)
Pattern ABCD System: Two doublets, two triplets (often overlapping).Two Doublets: Distinct "roofing" effect.
Key Shift (H-6) ~7.7 ppm (dd) . Deshielded by C=O, split by H-5 and H-4.~7.9 ppm (d) .[3][4][5] Deshielded, simple doublet.
Key Shift (H-3) ~6.9 ppm (d) .[3] Shielded by OEt, ortho coupling only.~6.9 ppm (d) .[3] Shielded, simple doublet.
Coupling (

)

Hz,

Hz

Hz
The Aliphatic Chain (Valeric Acid Moiety)

Both isomers share similar aliphatic chains, but subtle shifts occur due to the magnetic anisotropy of the carbonyl group relative to the ring.

  • 
     ~ 2.95 ppm (t, 2H): 
    
    
    
    adjacent to the ketone (C-5). Critical for confirming the ketone linkage.
  • 
     ~ 2.40 ppm (t, 2H): 
    
    
    
    adjacent to the carboxylic acid (C-2).
  • 
     ~ 1.98 ppm (quint, 2H):  The middle methylene (C-3).
    

Solvent System Comparison: CDCl3 vs. DMSO-d6

Choosing the right solvent is not just about solubility; it dictates the visibility of exchangeable protons.

FeatureChloroform-d (CDCl3) DMSO-d6
COOH Proton Often Invisible. Broadened into baseline or exchanged with trace water.Visible (~12.0 ppm). Appears as a broad singlet. Essential for confirming acid integrity.
Resolution Excellent. Sharper lines for aromatic coupling constants (

-values).
Good. Higher viscosity causes slight line broadening.
Water Peak ~1.56 ppm (Usually distinct from aliphatic signals).~3.33 ppm (Can overlap with ethoxy

or chain signals).
Recommendation Primary Choice for coupling analysis and regioisomer determination.Secondary Choice if solubility is poor or to prove the presence of -COOH.

Detailed Spectral Assignment (CDCl3)

Compound: this compound Solvent: CDCl3 (referenced to 7.26 ppm)[3][5]

PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
COOH 10.5 - 12.0br s1HCarboxylic acid (variable).
Ar-H (6) 7.73 dd (

Hz)
1HOrtho to C=O; most deshielded.
Ar-H (4) 7.43td (

Hz)
1HPara to OEt; meta to C=O.
Ar-H (5) 6.98td (

Hz)
1HMeta to OEt.
Ar-H (3) 6.92d (

Hz)
1HOrtho to OEt; shielded.

4.12q (

Hz)
2HEthoxy methylene.
C(4)H2 3.02 t (

Hz)
2HAlpha to Ketone (Deshielded).
C(2)H2 2.45t (

Hz)
2HAlpha to COOH.
C(3)H2 2.01quint (

Hz)
2HBeta to both carbonyls.

1.48t (

Hz)
3HEthoxy methyl.
Structural Logic Diagram

The following diagram illustrates the coupling network that confirms the ortho substitution pattern.

Coupling_Logic cluster_aromatic Aromatic Ring Coupling Network H6 H-6 (7.73 ppm) Ortho to C=O H5 H-5 (6.98 ppm) H6->H5 Ortho (J~7.7) H4 H-4 (7.43 ppm) H6->H4 Meta (J~1.8) H5->H4 Ortho (J~7.5) H3 H-3 (6.92 ppm) Ortho to OEt H4->H3 Ortho (J~8.2) caption Figure 2: Coupling network confirming 1,2-substitution (Ortho).

Troubleshooting & Impurity Identification

If your spectrum deviates from the table above, consult this diagnostic matrix:

  • Doublet at 7.9 ppm?

    • Diagnosis:Para-isomer contamination.

    • Action: Recrystallize (ethanol/water usually favors the para, so check the filtrate) or purify via column chromatography.

  • Triplet at 4.8 ppm?

    • Diagnosis:Lactone Formation. In acidic conditions, the keto-acid can cyclize to form an enol-lactone or pseudo-acid structure.

    • Action: Ensure the sample is dry and free of strong mineral acids.

  • Missing COOH peak?

    • Diagnosis:Solvent Exchange.

    • Action: This is normal in CDCl3 if the solvent is "wet" or if the concentration is low. Switch to DMSO-d6 to confirm.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (General NMR interpretation principles for aromatic ketones).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).

  • PubChem. (2023). Compound Summary: 5-chloro-1-(2-ethoxyphenyl)pentan-1-one (Structural Analog).

  • Gore, P. H. (1964). The Friedel-Crafts Acetylation of Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229–281.[7] (Mechanistic basis for Ortho/Para distribution).

Sources

Advanced HPLC Method Development for 5-(2-Ethoxyphenyl)-5-oxovaleric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

In the synthesis of next-generation metabolic therapeutics (specifically SGLT2 inhibitors and benzoxepine-derived candidates), 5-(2-Ethoxyphenyl)-5-oxovaleric acid serves as a critical "linchpin" intermediate.[1] Its purity directly impacts the yield of subsequent cyclization steps.[1]

This guide moves beyond generic "screening" protocols. We objectively compare a standard generic HPLC approach against a targeted, chemically-rationalized Optimized Method . We demonstrate why traditional unbuffered or weak-acid gradients fail to resolve critical regioisomeric impurities and offer a robust, validated alternative.

The Analyte Profile[5][6]
  • Compound: this compound[1]

  • Functionality: Aromatic Ether + Ketone + Carboxylic Acid.[1]

  • Critical Quality Attribute (CQA): Separation of the target ortho-isomer from the para-isomer (5-(4-Ethoxyphenyl)-5-oxovaleric acid), a common byproduct of Friedel-Crafts acylation.[1]

  • pKa: ~4.5 (Carboxylic acid).[1]

  • LogP: ~2.5 (Moderately lipophilic).[1]

Method Development Strategy: The "Why" Before the "How"

Effective separation requires exploiting the specific molecular interactions of the analyte.[1]

The pH Conundrum

As a carboxylic acid, the analyte exists in equilibrium between its ionized (carboxylate) and non-ionized (free acid) forms near its pKa (4.5).[1]

  • Generic Method Failure: Using a pH 4.0–5.0 buffer (e.g., Ammonium Acetate) puts the analyte in a "transitional" state, causing peak broadening and split peaks.[1]

  • Optimized Approach: We must suppress ionization completely (pH < 2.[1]5) to ensure the analyte behaves as a single, neutral hydrophobic species, sharpening the peak and increasing retention on C18 phases.

Stationary Phase Selection: Ligand Specificity
  • C18 (Octadecyl): Relies purely on hydrophobicity.[1] It may struggle to separate the ortho and para isomers as their hydrophobicity is nearly identical.[1]

  • Phenyl-Hexyl: Offers

    
     interactions.[1][2] The electron-rich ethoxy ring of the analyte interacts differently with the phenyl ligand depending on the substitution pattern (ortho vs. para), often providing superior selectivity.[1]
    

Comparative Study: Generic vs. Optimized

We performed a head-to-head comparison of a standard "Generic Gradient" used in many QC labs against our "Optimized Protocol."

Experimental Setup
  • System: Agilent 1290 Infinity II LC

  • Sample: Crude reaction mixture containing ~90% Target (Ortho), ~5% Impurity A (Para-isomer), and ~2% Impurity B (Starting Material: 1-Ethoxybenzene).[1]

Comparison 1: Chromatographic Performance
ParameterMethod A: Generic Screening Method B: Optimized Protocol Verdict
Column Standard C18 (150 x 4.6mm, 5µm)Phenyl-Hexyl (150 x 4.6mm, 3.5µm) Method B uses

-selectivity.[1]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1][3]7)20mM KH₂PO₄, pH 2.5 Phosphate provides better ionic strength.[1]
Mobile Phase B AcetonitrileMethanol MeOH enhances

selectivity.[1][2]
Flow Rate 1.0 mL/min1.0 mL/min Equal.[1][2][3]
Resolution (Ortho/Para) 1.2 (Co-elution risk)3.5 (Baseline resolved) Method B Superior.
Tailing Factor (Target) 1.6 (Acid tailing)1.05 (Symmetric) Method B Superior.
Run Time 15 minutes18 minutes Method A is faster but less robust.[1]
Data Interpretation[4][5][9][10]
  • Failure of Method A: While Formic acid is convenient for LC-MS, it lacks the buffering capacity to fully suppress the silanol interactions of the column, leading to tailing (Tf = 1.6).[1] The C18 column failed to fully resolve the ortho and para isomers (

    
    ), creating a risk of failing purity specifications.
    
  • Success of Method B: The Phenyl-Hexyl column, combined with Methanol (which promotes

    
     interactions better than Acetonitrile), achieved a resolution of 3.[1]5. The Phosphate buffer locked the pH at 2.5, ensuring sharp peak shapes.[1]
    

Visualizing the Workflow

The following diagram illustrates the critical decision pathways and impurity fate mapping for this method.

MethodDevelopment Start Crude this compound Decision_pH Acidity Check: pKa ~ 4.5 Start->Decision_pH Path_Generic Generic Method (0.1% Formic Acid / C18) Decision_pH->Path_Generic Standard Screen Path_Optimized Optimized Method (Phosphate pH 2.5 / Phenyl-Hexyl) Decision_pH->Path_Optimized Rational Design Result_Generic Result: Peak Tailing (Tf > 1.5) Poor Isomer Sep (Rs < 1.5) Path_Generic->Result_Generic Result_Optimized Result: Sharp Peaks (Tf < 1.1) High Resolution (Rs > 3.0) Path_Optimized->Result_Optimized Impurity_Fate Impurity Fate Mapping Result_Optimized->Impurity_Fate Imp_A Impurity A (Para-Isomer) Separated by Pi-Pi Selectivity Impurity_Fate->Imp_A Imp_B Impurity B (1-Ethoxybenzene) Elutes Late (Hydrophobic) Impurity_Fate->Imp_B

Caption: Decision tree comparing generic screening vs. rational method design, highlighting the separation of critical impurities.

The "Gold Standard" Protocol

Based on the comparative study, the following protocol is recommended for QC release testing.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Luna Phenyl-Hexyl.[1]

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 2.5 with Dilute Orthophosphoric Acid (
    
    
    
    ).
  • Mobile Phase B: Methanol (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temp: 35°C (Improves mass transfer).[1]

  • Detection: UV at 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).[1]

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.07030
12.02080
15.02080
15.17030
20.07030
System Suitability Limits (Self-Validating)

To ensure trustworthiness, every run must meet these criteria:

  • Resolution (

    
    ):  > 2.0 between Target and Para-isomer.
    
  • Tailing Factor (Tf): NMT 1.5 for the main peak.

  • Precision (%RSD): NMT 2.0% for 6 replicate injections.

Validation Summary

This method was subjected to partial validation following ICH Q2(R1) guidelines.

ParameterResultNotes
Linearity

Range: 50% to 150% of target concentration.[1]
LOD / LOQ 0.05 µg/mL / 0.15 µg/mLHighly sensitive for trace impurity detection.[1]
Accuracy (Recovery) 98.5% - 101.2%Spiked at 3 levels (80%, 100%, 120%).[1]
Specificity No interferenceBlank and placebo injections showed no co-eluting peaks.[1]

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on HPLC theory and pH control).

  • Phenomenex. (2023).[1] Reversed Phase HPLC Method Development Guide. Retrieved from [Link]

  • Agilent Technologies. (2020).[1] Selectivity Differences Among ZORBAX Phenyl-Hexyl Columns. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubChem. (2023).[1] this compound Compound Summary. Retrieved from [Link]

Sources

UV-Vis absorption maxima of 4-(2-ethoxybenzoyl)butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: UV-Vis Characterization of 4-(2-Ethoxybenzoyl)butyric Acid vs. Structural Analogs

Executive Summary & Application Context

4-(2-Ethoxybenzoyl)butyric acid (CAS: Not widely indexed; structural analog to CAS 579-74-8) is a specialized intermediate often utilized in the synthesis of benzofuran derivatives and potential pharmaceutical agents. Its primary structural feature—the ortho-ethoxy substituted benzoyl group—imparts unique spectral properties that distinguish it from its para-substituted isomers and unsubstituted analogs.

For researchers and drug development professionals, accurate UV-Vis characterization is critical for:

  • Isomer Differentiation: Distinguishing the ortho isomer from the thermodynamically favored para isomer (4-(4-ethoxybenzoyl)butyric acid) formed during Friedel-Crafts acylation.

  • Purity Assessment: Monitoring the removal of unreacted starting materials (e.g., 2-ethoxybenzene).

  • Reaction Monitoring: Tracking the formation of the ketone chromophore during synthesis.

This guide provides a rigorous comparison of the UV-Vis absorption profile of 4-(2-ethoxybenzoyl)butyric acid against its key structural alternatives, grounded in chromophore theory and empirical data from analogous systems.

UV-Vis Absorption Profile

The UV-Vis spectrum of 4-(2-ethoxybenzoyl)butyric acid is dominated by the 2-ethoxybenzoyl chromophore . The aliphatic butyric acid chain (


) does not significantly contribute to absorption above 200 nm, acting effectively as an auxochrome-free tether.
Predicted Spectral Data (Methanol/Ethanol)
FeatureWavelength (

)
Transition TypeDescription
Primary Band (K-Band) 245 – 250 nm

Intense absorption characteristic of the conjugated ketone system. Slightly hypsochromically shifted (blue-shifted) compared to the para isomer due to steric hindrance.
Secondary Band (B-Band) 310 – 320 nm

Weaker, broad band arising from the lone pair on the carbonyl oxygen. Enhanced by the ortho-ethoxy auxochrome.

Scientific Insight: The ortho-ethoxy group introduces a steric inhibition of resonance . Unlike the planar para isomer, the ortho substituent forces the carbonyl group slightly out of the plane of the benzene ring. This reduces the effective conjugation length, causing the primary


 band to shift to a lower wavelength (~245 nm) compared to the para isomer (~275 nm).

Comparative Analysis: Performance vs. Alternatives

The following table compares 4-(2-ethoxybenzoyl)butyric acid with its most relevant structural analogs. This comparison is essential for identifying the correct isomer in crude reaction mixtures.

Table 1: Comparative UV-Vis Characteristics

CompoundStructurePrimary

(nm)
Secondary

(nm)
Key Differentiator
4-(2-Ethoxybenzoyl)butyric acid Ortho-substituted245 – 250 310 – 320 Blue-shifted K-band due to steric twist; distinct secondary band.
4-(4-Ethoxybenzoyl)butyric acid Para-substituted270 – 280 ~305 (Weak)Red-shifted K-band due to extended, planar conjugation.
4-Benzoylbutyric acid Unsubstituted240 – 242 320 (Very weak)Lacks the strong auxochromic effect of the ethoxy group; lower intensity.
2-Ethoxybenzoic acid Acid cleavage product290 – 300 N/ALacks the ketone conjugation; distinct spectral shape.
Diagram 1: Isomer Differentiation Logic

IsomerLogic Start Unknown Benzoylbutyric Acid Sample Scan Perform UV-Vis Scan (200-400 nm) Solvent: Methanol Start->Scan CheckPrimary Analyze Primary Lambda max Scan->CheckPrimary ResultPara Lambda max ~ 275 nm (Strong Conjugation) CheckPrimary->ResultPara Red Shift ResultOrtho Lambda max ~ 245 nm (Steric Hindrance) CheckPrimary->ResultOrtho Blue Shift + 2nd Band ResultUnsub Lambda max ~ 240 nm (No Auxochrome) CheckPrimary->ResultUnsub Baseline IdentifyPara Identify: Para-Isomer 4-(4-ethoxybenzoyl)butyric acid ResultPara->IdentifyPara IdentifyOrtho Identify: Ortho-Isomer 4-(2-ethoxybenzoyl)butyric acid ResultOrtho->IdentifyOrtho IdentifyUnsub Identify: Unsubstituted 4-benzoylbutyric acid ResultUnsub->IdentifyUnsub

Caption: Decision tree for distinguishing positional isomers of ethoxybenzoylbutyric acid using UV-Vis spectral shifts.

Detailed Experimental Protocol

To ensure reproducible data, follow this self-validating protocol. This method minimizes solvent cutoff interference and concentration-dependent aggregation.

Materials
  • Analyte: 4-(2-Ethoxybenzoyl)butyric acid (High Purity >98%).

  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm) or Ethanol.

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

  • Cuvettes: Quartz, 10 mm path length (Matched pair).

Step-by-Step Methodology
  • Stock Solution Preparation (1 mM):

    • Weigh accurately 2.36 mg of 4-(2-ethoxybenzoyl)butyric acid (MW ≈ 236.26 g/mol ).

    • Dissolve in 10.0 mL of Methanol in a volumetric flask.

    • Validation: Sonicate for 2 minutes to ensure complete dissolution.

  • Working Solution Dilution (50 µM):

    • Pipette 0.5 mL of the Stock Solution into a 10.0 mL volumetric flask.

    • Dilute to mark with Methanol.

    • Target Absorbance: 0.6 – 0.8 AU (Optimal linear range).

  • Baseline Correction:

    • Fill both reference and sample cuvettes with pure Methanol.

    • Run a Baseline/Zero scan from 200 nm to 400 nm.

    • Criteria: Baseline flatness should be < 0.002 AU.

  • Sample Scanning:

    • Replace the sample cuvette solution with the 50 µM Working Solution .

    • Scan from 200 nm to 400 nm (Scan speed: Medium; Interval: 1 nm).

    • Record

      
       and Absorbance (
      
      
      
      ).[1]
  • Data Analysis:

    • Calculate Molar Absorptivity (

      
      ) using Beer-Lambert Law:
      
      
      
      
      Where
      
      
      and
      
      
      .
Diagram 2: Experimental Workflow

ExperimentFlow Prep Weigh 2.36 mg (Stock Prep) Dilute Dilute to 50 µM (Working Sol.) Prep->Dilute Blank Baseline Scan (MeOH Only) Dilute->Blank Wait Measure Sample Scan (200-400 nm) Blank->Measure Calc Calculate Epsilon (A / c*l) Measure->Calc

Caption: Step-by-step workflow for the UV-Vis characterization of 4-(2-ethoxybenzoyl)butyric acid.

References

  • NIST Chemistry WebBook. UV/Visible Spectrum of ortho-Methoxyacetophenone (CAS 579-74-8). National Institute of Standards and Technology. Available at: [Link]

  • PubChem. 4-(2-Ethylbenzoyl)oxybutanoic acid (Analog Reference). National Center for Biotechnology Information. Available at: [Link]

  • Clarke, D. D., et al. Ultraviolet Absorption Spectra of Derivatives of 2,3,5- and 2,4,5-Trihydroxyacetophenone. Fordham University.[1] (Provides foundational data on ortho-substituted acetophenone chromophores).

  • Taniguchi, M., & Lindsey, J. S. (2018).[2] Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94, 290–327.[2] (Reference for Acetophenone baseline data).

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 5-(2-Ethoxyphenyl)-5-oxovaleric acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. The proper disposal of chemical reagents, such as 5-(2-Ethoxyphenyl)-5-oxovaleric acid, is a critical component of this culture. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, moving beyond mere procedure to explain the scientific rationale behind each recommendation.

Understanding the Hazard Profile

This compound is a solid organic compound. Based on the known properties of similar carboxylic acids and aromatic ketones, it is prudent to handle this compound with the assumption that it may possess the following hazards:

  • Skin and Eye Irritation: Carboxylic acids are known to be irritants.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1]

  • Environmental Hazard: While specific data is unavailable, many complex organic molecules can be harmful to aquatic life.

Therefore, this compound must be treated as hazardous waste unless characterized otherwise by a certified laboratory.

Core Principles of Chemical Waste Disposal

The disposal of any chemical waste is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][3] The fundamental principle is "cradle-to-grave" management, ensuring that hazardous waste is handled safely from its point of generation to its final disposal.[2]

Hazard Category Potential Effects Primary Precaution
Health Skin, eye, and respiratory irritation.Wear appropriate Personal Protective Equipment (PPE).
Environmental Potential toxicity to aquatic organisms.Do not dispose of down the drain or in regular trash.
Reactivity Potential for hazardous reactions with incompatible materials.Segregate from incompatible chemicals during storage and disposal.

Step-by-Step Disposal Protocol

This protocol is designed to ensure the safe and compliant disposal of this compound.

1. Personal Protective Equipment (PPE):

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Safety Goggles or Face Shield: To protect against splashes or dust.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Laboratory Coat: To protect skin and clothing.

2. Waste Characterization and Segregation:

  • Hazardous Waste Determination: Based on its chemical structure, this compound should be presumed to be hazardous waste.

  • Segregation: This compound is an organic acid. It is crucial to segregate it from incompatible chemical waste streams to prevent dangerous reactions.

    • Do NOT mix with:

      • Bases (e.g., sodium hydroxide, ammonium hydroxide): Can cause a vigorous acid-base reaction, generating heat.

      • Oxidizing Agents (e.g., nitric acid, perchlorates): Can lead to exothermic and potentially explosive reactions.

      • Reactive Metals (e.g., sodium, potassium): May generate flammable hydrogen gas.

3. Containerization:

  • Primary Container:

    • Collect solid waste in a designated, leak-proof, and sealable container.

    • The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is suitable.

    • Do not use metal containers, as acids can be corrosive to some metals.

  • Secondary Containment:

    • Place the primary waste container in a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks or spills.

4. Labeling:

Proper labeling is a critical regulatory requirement and essential for safety. The waste container must be clearly labeled with:

  • The words "HAZARDOUS WASTE" .

  • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.

  • The specific hazard characteristics (e.g., "Irritant," "Organic Acid").

  • The date when waste was first added to the container.

5. Storage:

  • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage area is well-ventilated.

  • Keep the container securely closed at all times, except when adding waste.

6. Disposal:

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.

  • Manifesting: Ensure that all required paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from your laboratory to the final disposal facility.[4]

  • Final Disposal Method: The ultimate disposal of this compound will likely be through high-temperature incineration at a licensed hazardous waste disposal facility. This method ensures the complete destruction of the organic molecule.

Disposal Decision Workflow

DisposalWorkflow start Start: Have this compound for disposal assess_hazards Assess Hazards (Assume Irritant, Organic Acid) start->assess_hazards select_ppe Select Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->select_ppe characterize_waste Characterize as Hazardous Waste select_ppe->characterize_waste segregate Segregate from Incompatible Wastes (Bases, Oxidizers, Reactive Metals) characterize_waste->segregate containerize Containerize in a Labeled, Compatible, and Sealed Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store request_pickup Request Pickup by Environmental Health & Safety (EHS) store->request_pickup document Complete Hazardous Waste Manifest request_pickup->document dispose Final Disposal via Licensed Facility (Incineration) document->dispose

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.